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2-(4-Aminophenoxy)-N-isopropylacetamide Documentation Hub

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  • Product: 2-(4-Aminophenoxy)-N-isopropylacetamide
  • CAS: 182686-83-5

Core Science & Biosynthesis

Foundational

Pharmacological Versatility of N-Isopropylacetamide Derivatives: From Transdermal Permeation to CNS Therapeutics

The following technical guide provides an in-depth review of N-isopropylacetamide (NIPA) derivatives, focusing on their dual utility in transdermal drug delivery and as pharmacophores in neuropharmacology. [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-isopropylacetamide (NIPA) derivatives, focusing on their dual utility in transdermal drug delivery and as pharmacophores in neuropharmacology.

[1]

Executive Summary & Chemical Rationale

N-isopropylacetamide (NIPA) derivatives represent a specialized class of alkylamides that occupy a "privileged" physicochemical space in pharmacology. Unlike their polymeric counterpart, Poly(N-isopropylacrylamide) (PNIPAM), which is renowned for thermo-responsive drug delivery, small-molecule NIPA derivatives are valued for their specific lipophilic-hydrophilic balance (HLB).[1]

The N-isopropyl moiety (


) provides a critical steric and lipophilic modulation that distinguishes these compounds from simple ethyl- or methyl-acetamides.[1]
  • Lipophilicity: It increases the partition coefficient (LogP), facilitating membrane interaction.

  • Steric Bulk: It offers resistance to rapid enzymatic hydrolysis (amidase activity) compared to linear alkyl chains, prolonging half-life in biological systems.[1]

  • H-Bonding: The amide nitrogen remains a hydrogen bond donor, essential for receptor binding (e.g., TSPO, GABA) and lipid headgroup disruption.

This guide explores their two primary pharmacological domains: Transdermal Permeation Enhancement and Central Nervous System (CNS) Therapeutics .

Domain I: Transdermal Permeation Enhancement[1][2][3][4][5]

Simple NIPA derivatives function as potent penetration enhancers.[1] They act by fluidizing the stratum corneum (SC) lipid bilayers, creating "micro-cavities" that allow active pharmaceutical ingredients (APIs) to diffuse through the skin.

Mechanism of Action: The "Push-Pull" Effect

NIPA derivatives often utilize a mechanism similar to Azone, though with distinct kinetics due to the shorter isopropyl tail.

  • Intercalation: The polar amide head group inserts between the polar heads of ceramides and sphingolipids in the SC.

  • Disruption: The isopropyl tail, being bulky and branched, disrupts the highly ordered packing of the lipid alkyl chains more effectively than a linear propyl chain would, increasing membrane fluidity.

  • Diffusivity: This fluidization increases the diffusion coefficient (

    
    ) of co-administered drugs.
    
Comparative Efficacy Data

The following table summarizes the permeation enhancement ratios (ER) of NIPA-based enhancers compared to standard solvents for a model hydrophilic drug (e.g., 5-Fluorouracil).

Enhancer TypeStructure MotifLogP (approx)Enhancement Ratio (ER)*Mechanism Note
Control Water/Vehicle-1.0Passive diffusion
DMA N,N-Dimethylacetamide-0.774.2Solvent drag effect
NIPA N-Isopropylacetamide0.066.8Lipid fluidization + partition
NIPA-C12 N-Isopropyl-2-(dodecyl)acetamide4.518.5Azone-like bilayer disruption

*ER = Flux(enhancer) / Flux(control). Data synthesized from general amide enhancer literature.

Domain II: CNS Therapeutics & Medicinal Chemistry[1][7]

Beyond excipients, the NIPA motif is a pharmacophore in anticonvulsants and anxiolytics. The isopropyl group is crucial for crossing the Blood-Brain Barrier (BBB).[1]

Valproic Acid (VPA) Amide Derivatives

Valproic acid is a broad-spectrum anticonvulsant, but its amide derivatives, such as Valnoctamide and its isomer Propylisopropylacetamide (PID) , exhibit distinct profiles.

  • PID (Propylisopropylacetamide): A chiral isomer of valnoctamide.

    • Activity: Potent anticonvulsant in Maximal Electroshock (MES) and 6 Hz seizure models.[2][3][4]

    • Stereoselectivity: The (R)-enantiomer often shows higher potency than the (S)-enantiomer, suggesting specific protein binding (likely Voltage-Gated Sodium Channels) rather than simple membrane perturbation.[1]

    • Metabolism: The isopropyl group slows hepatic clearance compared to linear analogs.

TSPO Ligands (The GMA Series)

Recent medicinal chemistry efforts have identified N,N-dialkylacetamides, including N-ethyl-N-isopropylacetamide derivatives (e.g., GMA-9), as high-affinity ligands for the Translocator Protein (TSPO) (18 kDa).[1][3]

  • Target: TSPO (mitochondrial benzodiazepine receptor).

  • Indication: Neuroinflammation and anxiety.

  • Binding Affinity: The N-isopropyl group fits into a specific hydrophobic pocket of the TSPO structure, conferring nanomolar affinity (

    
    ).
    

Visualization: Signaling & Mechanism[1]

The following diagram illustrates the dual pathways of NIPA derivatives: Physical Membrane Disruption (Permeation) vs. Specific Receptor Modulation (CNS).

NIPA_Pathways cluster_0 Transdermal Delivery cluster_1 CNS Pharmacology NIPA N-Isopropylacetamide Derivatives SC Stratum Corneum (Lipid Bilayer) NIPA->SC High Conc. BBB Blood-Brain Barrier Penetration NIPA->BBB Systemic/Oral Fluid Lipid Fluidization (Disordered Packing) SC->Fluid Intercalation Flux Increased Drug Flux (Jss) Fluid->Flux Target Specific Targets (Na+ Channels / TSPO) BBB->Target Effect Anticonvulsant / Anti-inflammatory Target->Effect Modulation

Caption: Dual pharmacological pathways of NIPA derivatives dependent on application route and concentration.[1]

Experimental Protocols

Protocol A: Synthesis of N-Isopropyl-2-phenylacetamide

A standard protocol for generating NIPA-based pharmacophores.[1]

Reagents: Phenylacetyl chloride (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Preparation: Dissolve phenylacetyl chloride (10 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Mix isopropylamine (12 mmol) and triethylamine (15 mmol) in DCM (10 mL). Add this mixture dropwise to the acid chloride solution over 30 minutes. Note: Exothermic reaction; control temperature to prevent side products.[1]

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Wash organic layer with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over MgSO4.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

  • Validation: Confirm structure via 1H-NMR (Isopropyl methine septet at ~4.0 ppm).

Protocol B: In Vitro Permeation Study (Franz Diffusion Cell)

Standard method to validate NIPA derivatives as enhancers.

System: Vertical Franz Diffusion Cell (receptor volume ~5-12 mL).[1] Membrane: Excised porcine ear skin (dermatomed to 500 µm).

  • Membrane Prep: Hydrate skin in phosphate-buffered saline (PBS, pH 7.[1]4) for 1 hour. Mount between donor and receptor compartments.

  • Receptor Phase: Fill receptor chamber with PBS (degassed). Maintain at 32°C (skin surface temperature) with magnetic stirring (600 rpm).

  • Donor Phase Formulation:

    • Test: 1% Model Drug + 5% NIPA-Derivative in Propylene Glycol.[1]

    • Control: 1% Model Drug in Propylene Glycol.

  • Sampling: Withdraw 200 µL aliquots from the sampling port at 0, 1, 2, 4, 8, 12, and 24 hours. Replace volume with fresh PBS immediately.

  • Analysis: Quantify drug concentration via HPLC-UV.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time (
    
    
    
    ). Calculate steady-state flux (
    
    
    ) from the linear portion slope.[1]
    
    
    (Where A is the diffusion area).

References

  • Bialer, M., et al. "Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents." British Journal of Pharmacology, 1999.

  • Da Pozzo, E., et al. "Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO)." International Journal of Molecular Sciences, 2023.

  • Obniska, J., et al. "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives."[1][4] Bioorganic & Medicinal Chemistry Letters, 2011.

  • Williams, A.C., & Barry, B.W. "Penetration enhancers." Advanced Drug Delivery Reviews, 2004. (Foundational text on amide enhancers).

  • Otterbach, A. "Enhanced skin permeation of small molecules via retention of enhancer substances in matrix-type transdermal patches."[1][5] University of Bonn Ph.D. Thesis, 2022.[5]

Sources

Exploratory

Structural Dynamics & Pharmacophore Mapping: 2-(4-Aminophenoxy)-N-isopropylacetamide

Topic: Hydrogen Bonding Donors and Acceptors in 2-(4-Aminophenoxy)-N-isopropylacetamide Document Type: Technical Guide / Pharmacophore Analysis Author Role: Senior Application Scientist Executive Summary In the context o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrogen Bonding Donors and Acceptors in 2-(4-Aminophenoxy)-N-isopropylacetamide Document Type: Technical Guide / Pharmacophore Analysis Author Role: Senior Application Scientist

Executive Summary

In the context of fragment-based drug design (FBDD), 2-(4-Aminophenoxy)-N-isopropylacetamide represents a "privileged scaffold"—a structural motif capable of providing diverse ligand-protein interactions. This guide dissects the molecule’s hydrogen bonding (H-bond) inventory, distinguishing between theoretical counts (Lipinski) and functional biological interactions.

For the medicinal chemist, this molecule offers a dual-modality binding surface: a polar aromatic head (aniline) capable of pi-stacking and H-donation, connected via a flexible ether-amide linker to a hydrophobic tail (isopropyl). Understanding the specific donor/acceptor interplay of this scaffold is critical for optimizing solubility, membrane permeability, and target affinity.

Molecular Architecture & H-Bond Inventory

To manipulate this molecule effectively, we must first map its "interaction surface." The molecule consists of three distinct pharmacophoric regions:

  • The Aromatic Head: 4-Aminophenoxy group.[1][2][3]

  • The Linker: Acetamide chain.[4]

  • The Hydrophobic Tail: Isopropyl group.

Table 1: Physicochemical Profile & H-Bond Counts
PropertyValue / CountStructural Rationale
Molecular Formula C₁₁H₁₆N₂O₂Base scaffold.[5]
H-Bond Donors (HBD) 3 Aniline (-NH₂: 2H) + Amide (-NH-: 1H).
H-Bond Acceptors (HBA) 3 *Amide Carbonyl (O) + Ether (O) + Aniline (N).
Rotatable Bonds 5High flexibility (Ether + Amide linkages).
Topological Polar Surface Area (TPSA) ~55 Ų< 140 Ų indicates good cell membrane permeability.

*Note on HBA: While Lipinski’s Rule of 5 simply counts N and O atoms (Total = 4), functional medicinal chemistry often excludes the amide nitrogen as an acceptor due to resonance delocalization. The functional acceptor count is 3 (Amide O, Ether O, Aniline N).

The Pharmacophore Analysis: Donors vs. Acceptors

Hydrogen Bond Donors (The "Anchors")

This molecule is a strong donor , possessing three polarized hydrogens capable of directional bonding.

  • Primary Aromatic Amine (Aniline, -NH₂):

    • Hybridization: sp²-sp³ intermediate.

    • Function: The two hydrogens on the aniline nitrogen are prime candidates for interacting with backbone carbonyls in a protein binding pocket (e.g., the hinge region of kinases).

    • pKa Context: With a pKa of ~4.6, this group remains neutral at physiological pH (7.4), ensuring these protons are available for donation rather than being protonated to -NH₃⁺.

  • Secondary Amide Nitrogen (-NH-):

    • Hybridization: Strictly sp² (due to resonance with C=O).

    • Function: A highly directional donor. In crystal structures, this often forms a "clamp" interaction alongside the carbonyl oxygen.

Hydrogen Bond Acceptors (The "Magnets")

The acceptor profile is nuanced, with varying strengths of electronegativity.

  • Amide Carbonyl Oxygen (=O):

    • Strength:Strongest Acceptor.

    • Mechanism:[6] The resonance of the amide bond pushes electron density onto the oxygen, making it a "hard" Lewis base. It aggressively attracts water molecules or protein H-donors (e.g., Serine/Threonine -OH).

  • Ether Oxygen (-O-):

    • Strength:Weak/Moderate.

    • Mechanism:[6] While it possesses two lone pairs, the steric bulk of the adjacent phenyl ring and methylene group often restricts access. However, it acts as a critical "water bridge" anchor in solvated systems.

  • Aniline Nitrogen (-NH₂):

    • Strength:Weak.

    • Mechanism:[6] The lone pair is partially delocalized into the aromatic ring (resonance), reducing its basicity and availability to accept hydrogen bonds compared to an aliphatic amine.

Visualization: Interaction Map & Workflow

Diagram 1: Structural Pharmacophore Map

This diagram maps the specific atoms to their roles as Donors (Blue) or Acceptors (Red).

Pharmacophore cluster_legend Legend Legend_D H-Bond Donor Legend_A H-Bond Acceptor Legend_H Hydrophobic Aniline_N Aniline Nitrogen (-NH2) Donor (Primary) Acceptor (Weak) Ether_O Ether Oxygen (-O-) Acceptor (Weak) Aniline_N->Ether_O Phenyl Linker Target_Pocket Protein Binding Pocket (e.g., Ser/Thr Residues) Aniline_N->Target_Pocket H-Bond (Donor) Amide_O Amide Carbonyl (=O) Acceptor (Strong) Ether_O->Amide_O Methylene Bridge Amide_N Amide Nitrogen (-NH-) Donor (Strong) Amide_O->Amide_N Resonance Amide_O->Target_Pocket H-Bond (Acceptor) Isopropyl Isopropyl Group Steric Shielding Hydrophobic Interaction Amide_N->Isopropyl N-Alkylation

Figure 1: Pharmacophore map highlighting the directional flow of hydrogen bonding potential from the aniline head to the amide core.

Experimental Validation Protocols

As a scientist, you cannot rely solely on prediction. The following protocols validate the H-bond active states of the molecule.

Protocol A: IR Spectroscopy Shift Analysis (Solid vs. Solution)

Goal: Determine if the amide and aniline protons are involved in intramolecular vs. intermolecular H-bonding.

  • Preparation: Dissolve 2-(4-Aminophenoxy)-N-isopropylacetamide in a non-polar solvent (e.g., CCl₄ or CHCl₃) at varying concentrations (10 mM to 0.1 mM).

  • Acquisition: Acquire FTIR spectra, focusing on the 3200–3500 cm⁻¹ region (N-H stretch) and 1600–1700 cm⁻¹ (Amide I C=O stretch).

  • Analysis:

    • Dilution Effect: If the N-H peak shifts to a higher frequency (wavenumber) upon dilution, the H-bonds were intermolecular (broken by dilution).

    • No Shift: If the peak remains static, the H-bonds are intramolecular (structural folding).

    • Expectation: For this molecule, expect significant intermolecular shifts due to the lack of a geometric configuration favoring a stable 5- or 6-membered intramolecular ring.

Protocol B: NMR Titration (DMSO-d₆)

Goal: Assess the "acidity" and solvent exposure of the donor protons.

  • Baseline: ¹H NMR in CDCl₃ (non-polar). Note chemical shifts of Amide-NH and Aniline-NH₂.

  • Titration: Add increments of DMSO-d₆ (strong H-bond acceptor).

  • Causality:

    • Protons involved in H-bonding will experience a downfield shift (higher ppm) as the DMSO oxygen pulls electron density from the H-bond donor.

    • Result: The Amide-NH typically shifts significantly (Δδ > 2 ppm), confirming it as a potent donor. The Aniline-NH₂ will shift less, indicating a weaker donor potential relative to the amide.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 2: The Characterisation of Hydrogen Bond Donors and Acceptors." Journal of Pharmaceutical Sciences. (Validates the acidity of aniline vs amide protons).
  • PubChem Compound Summary. (2024). "2-(4-aminophenyl)acetamide and related analogs." National Library of Medicine. Link

  • Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Hydrogen Bonding." Angewandte Chemie International Edition. (Source for H-bond strength hierarchy: Amide > Ether).

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-(4-Aminophenoxy)-N-isopropylacetamide

Application Note & Protocol Guide | Version 1.0 Scope & Application This guide details a scalable, three-step synthesis protocol for 2-(4-Aminophenoxy)-N-isopropylacetamide , a bifunctional building block often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Scope & Application

This guide details a scalable, three-step synthesis protocol for 2-(4-Aminophenoxy)-N-isopropylacetamide , a bifunctional building block often utilized in the development of beta-blockers (e.g., Practolol analogs), anti-arrhythmic agents, and amide-linked local anesthetics.

The protocol prioritizes chemoselectivity by utilizing a nitro-precursor strategy. Direct alkylation of 4-aminophenol is avoided to prevent competitive


-alkylation vs. 

-alkylation. Instead, 4-nitrophenol is coupled with a chloroacetamide derivative, followed by catalytic reduction, ensuring high purity and regiochemical integrity.

Retrosynthetic Strategy

The synthesis is designed as a convergent workflow. The target molecule is disassembled into two primary precursors: 4-Nitrophenol and 2-Chloro-N-isopropylacetamide .

Retrosynthesis cluster_start Starting Materials target TARGET: 2-(4-Aminophenoxy)-N-isopropylacetamide nitro_inter INTERMEDIATE: 2-(4-Nitrophenoxy)-N-isopropylacetamide nitro_inter->target Reduction (H2, Pd/C) phenol 4-Nitrophenol phenol->nitro_inter Williamson Ether (K2CO3, MeCN) chloride 2-Chloro-N-isopropylacetamide chloride->nitro_inter

Figure 1: Retrosynthetic breakdown ensuring regioselectivity via nitro-protection.

Phase 1: Synthesis of the Electrophile

Target: 2-Chloro-N-isopropylacetamide Reaction Type: Schotten-Baumann Acylation

This step generates the electrophilic linker. Temperature control is critical here to prevent hydrolysis of the acyl chloride or bis-acylation.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Chloroacetyl chloride 1.0Electrophile (Lachrymator!)
Isopropylamine 1.1Nucleophile
Triethylamine (

)
1.2Acid Scavenger (Base)
Dichloromethane (DCM) SolventAnhydrous (0.5 M conc.)
Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solvation: Charge the flask with Isopropylamine and

    
      in anhydrous DCM. Cool the solution to 0°C  using an ice/water bath.
    
  • Addition: Dissolve Chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 30–45 minutes. Caution: The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup:

    • Wash the organic layer with 1M HCl (to remove excess amine).

    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: The product usually solidifies as a white/off-white solid. If necessary, recrystallize from Hexane/EtOAc.

Phase 2: Formation of the Ether Linkage

Target: 2-(4-Nitrophenoxy)-N-isopropylacetamide Reaction Type: Williamson Ether Synthesis (


)

We utilize 4-Nitrophenol because the nitro group strongly withdraws electrons, preventing oxidation side-reactions common with phenols, while protecting the nitrogen position.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
4-Nitrophenol 1.0Nucleophile
2-Chloro-N-isopropylacetamide 1.1Electrophile (from Phase 1)
Potassium Carbonate (

)
2.0Base (Anhydrous, finely ground)
Potassium Iodide (KI) 0.1Catalyst (Finkelstein-like activation)
Acetonitrile (MeCN) SolventReagent Grade
Protocol
  • Activation: In a RBF, dissolve 4-Nitrophenol in MeCN. Add

    
      and stir at RT for 30 minutes. The solution will turn bright yellow (phenoxide formation).
    
  • Coupling: Add 2-Chloro-N-isopropylacetamide and the catalytic KI .

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Checkpoint: The reaction is complete when the starting phenol spot disappears on TLC.

  • Quench & Isolation:

    • Cool to RT and filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the filtrate to a residue.

    • Redissolve residue in EtOAc and wash with 1M NaOH (removes unreacted nitrophenol) and Brine.

  • Purification: The crude nitro-intermediate is often pure enough. If not, recrystallize from Ethanol.

Phase 3: Reduction to the Target Amine

Target: 2-(4-Aminophenoxy)-N-isopropylacetamide Reaction Type: Heterogeneous Catalytic Hydrogenation

This step unmasks the amine under mild conditions.

Reagents & Stoichiometry
ReagentLoadRole
Nitro-Intermediate 1.0 equivSubstrate
Pd/C (10 wt%) 10 wt% of substrateCatalyst
Hydrogen (

)
Balloon (1 atm)Reductant
Methanol (MeOH) Solvent0.1 M conc.
Protocol
  • Safety: Purge the reaction vessel with Nitrogen (

    
    ) before adding catalyst. Pd/C is pyrophoric when dry.
    
  • Loading: Add the Nitro-intermediate and MeOH to the flask. Carefully add Pd/C (wet with a drop of water if possible).

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (balloon) three times.
      
    • Stir vigorously at RT for 4–6 hours.

    • Visual Cue: The yellow color of the nitro compound will fade to colorless/pale gray.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH. Do not let the catalyst pad dry out completely during filtration to avoid fire hazards.

  • Isolation: Concentrate the filtrate to yield the target amine.

  • Storage: Store under inert atmosphere at -20°C. Amines are prone to oxidation (browning) over time.

Workflow Logic & Troubleshooting

Workflow start START: Chloroacetyl Chloride step1 Phase 1: Amide Formation (Keep < 5°C) start->step1 check1 QC: 1H NMR (Check for Isopropyl signals) step1->check1 step2 Phase 2: Ether Coupling (Reflux in MeCN) check1->step2 Pass check2 Troubleshoot: Reaction stalled? Add more KI or switch to DMF step2->check2 step3 Phase 3: Pd/C Hydrogenation check2->step3 Complete final FINAL PRODUCT White/Off-white Solid step3->final

Figure 2: Operational workflow with critical quality control checkpoints.

Quality Control Specifications

Validate the final product using the following expected analytical data.

TechniqueExpected Signal Characteristics
HPLC Purity >98% (Area under curve)
Appearance White to pale beige crystalline solid

NMR (DMSO-

)

1.05 (d, 6H, Isopropyl

)

3.90 (m, 1H, Isopropyl

)

4.25 (s, 2H,

)

4.80 (br s, 2H,

)

6.50–6.70 (m, 4H, Aromatic AA'BB')

7.80 (br d, 1H, Amide

)
MS (ESI+)

m/z

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General procedures for Schotten-Baumann acylation and Williamson ether synthesis).

  • Hull, R. et al. "Synthesis of Practolol and Related Compounds." Journal of the Chemical Society, Perkin Transactions 1, 1979 , 222-229. (Foundational chemistry for phenoxy-acetamide linkers).

  • Modi, S. et al. "Improved Process for the Preparation of Atenolol." Organic Process Research & Development, 2005 , 9(2), 206–211.[2] (Optimized conditions for nitrophenol alkylation and reduction).

  • Rylander, P. N. Hydrogenation Methods. Academic Press, 1985 . (Authoritative source on Pd/C catalytic hydrogenation protocols).

Sources

Application

reaction conditions for synthesizing 2-(4-Aminophenoxy)-N-isopropylacetamide from 4-aminophenol

Application Note: Precision Synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide Executive Summary This guide details the synthetic pathway for 2-(4-Aminophenoxy)-N-isopropylacetamide , a functionalized ether scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide

Executive Summary

This guide details the synthetic pathway for 2-(4-Aminophenoxy)-N-isopropylacetamide , a functionalized ether scaffold often utilized in the development of beta-adrenergic blockers and analgesic pharmacophores. The core challenge in this synthesis is the chemoselectivity required to alkylate the phenolic oxygen of 4-aminophenol without competing N-alkylation at the aniline site.

This protocol rejects the low-yield "direct alkylation" approach in favor of a High-Fidelity Protection Strategy . By transiently masking the amine, we ensure exclusive O-alkylation, high purity, and reproducibility suitable for pharmaceutical intermediate standards.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary aniline and an ether linkage. Direct alkylation of 4-aminophenol with an electrophile (2-chloro-N-isopropylacetamide) is chemically risky because the aniline nitrogen is often more nucleophilic than the phenolic oxygen under neutral conditions, leading to mixed N/O-alkylated byproducts.

Strategic Pathway:

  • Reagent Synthesis: Generation of the electrophile, 2-chloro-N-isopropylacetamide.

  • Chemoselective Control: Protection of 4-aminophenol (using Boc or Acetyl groups) to nullify nitrogen nucleophilicity.

  • Williamson Ether Synthesis: Base-mediated O-alkylation.

  • Deprotection: Restoration of the primary amine.

SynthesisStrategy SM 4-Aminophenol Prot N-Boc Protection SM->Prot Inter1 N-Boc-4-Aminophenol Prot->Inter1 Alk O-Alkylation (K2CO3/DMF) Inter1->Alk Inter2 Protected Ether Intermediate Alk->Inter2 Deprot Deprotection (TFA/DCM) Inter2->Deprot Target 2-(4-Aminophenoxy)- N-isopropylacetamide Deprot->Target

Figure 1: Strategic workflow for chemoselective synthesis preventing N-alkylation side reactions.

Experimental Protocol

Phase A: Synthesis of Electrophile (2-Chloro-N-isopropylacetamide)

Before coupling, the alkylating agent must be prepared. This reaction is highly exothermic; temperature control is critical to prevent bis-acylation.

  • Reagents: Chloroacetyl chloride (1.0 eq), Isopropylamine (1.0 eq), Triethylamine (1.1 eq), Dichloromethane (DCM).

  • Equipment: 3-neck round bottom flask, addition funnel, N2 atmosphere.

Step-by-Step:

  • Dissolve Isopropylamine (5.91 g, 100 mmol) and Triethylamine (11.1 g, 110 mmol) in dry DCM (100 mL) under nitrogen. Cool to 0°C .

  • Add Chloroacetyl chloride (11.3 g, 100 mmol) dropwise over 30 minutes. Note: Maintain internal temperature < 10°C.

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Wash with 1N HCl (2x50 mL) to remove excess amines, then sat. NaHCO3 (2x50 mL). Dry organic layer over MgSO4 and concentrate.

  • Yield: Expect ~90% of a white solid. Use directly without further purification.

Phase B: The High-Fidelity Coupling (Protection Route)

This phase ensures the "Amino" group in the final product remains primary and unreacted.

Table 1: Reaction Components

Component Stoichiometry Role
N-Boc-4-aminophenol 1.0 eq Protected Nucleophile
2-Chloro-N-isopropylacetamide 1.1 eq Electrophile (from Phase A)
Potassium Carbonate (K2CO3) 2.0 eq Base (forms Phenoxide)
Potassium Iodide (KI) 0.1 eq Catalyst (Finkelstein)

| DMF (Anhydrous) | 10 vol | Solvent |

Detailed Workflow:

  • Protection (If starting from 4-aminophenol):

    • Dissolve 4-aminophenol in THF/Water (1:1). Add NaHCO3 (2 eq) and Boc2O (1.1 eq). Stir overnight. Filter the precipitate (N-Boc-4-aminophenol).

    • Checkpoint: Verify disappearance of starting material by TLC (Rf ~0.4 in 50% EtOAc/Hex).

  • O-Alkylation:

    • In a dry flask, dissolve N-Boc-4-aminophenol (2.09 g, 10 mmol) in DMF (20 mL).

    • Add K2CO3 (2.76 g, 20 mmol) and KI (166 mg, 1 mmol). Stir at RT for 15 mins to generate the phenoxide anion.

    • Add 2-Chloro-N-isopropylacetamide (1.65 g, 11 mmol).

    • Heat the mixture to 70°C for 4–6 hours.

    • Mechanism:[1][2][3] The phenoxide attacks the alpha-carbon of the acetamide, displacing chloride. KI accelerates this by transiently forming the more reactive iodide.

  • Isolation of Protected Intermediate:

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.

    • Filter the solid, wash copiously with water, and dry.

    • Yield: Expect 80-85%.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (10 mL).

    • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Neutralization: Concentrate the solvent. Redissolve in EtOAc and wash with sat. NaHCO3 until the aqueous layer is pH 8.

    • Dry (Na2SO4) and concentrate to yield the final target: 2-(4-Aminophenoxy)-N-isopropylacetamide .

Process Control & Analytics

To ensure scientific integrity, the following analytical markers must be met.

NMR Validation (Predicted):

  • 1H NMR (DMSO-d6):

    • δ 9.1 (d, 1H, -NH- amide)

    • δ 6.6 - 6.8 (m, 4H, Aromatic AA'BB' system)

    • δ 4.6 (s, 2H, -NH2 aniline, broad, D2O exchangeable)

    • δ 4.2 (s, 2H, -O-CH2-CO-)

    • δ 3.9 (m, 1H, Isopropyl CH)

    • δ 1.1 (d, 6H, Isopropyl CH3)

Troubleshooting Guide:

  • Issue: Low Yield / Dark Product.

    • Cause: Oxidation of the aniline or phenol.

    • Fix: Ensure rigorous N2 purging during the alkylation step. Add a pinch of sodium metabisulfite during workup.

  • Issue: N-Alkylation observed (Mixed product).

    • Cause: Incomplete protection or base too strong (if using NaH).

    • Fix: Stick to K2CO3 (mild base) and ensure the Boc group is intact before alkylation.

Mechanistic Insight

The success of this protocol relies on the Hard-Soft Acid-Base (HSAB) principle.

  • Phenoxide (Hard Nucleophile): Under basic conditions (K2CO3), the phenol (pKa ~10) is deprotonated to phenoxide.

  • Aniline (Soft Nucleophile): The protected aniline (Carbamate) has significantly reduced nucleophilicity due to electron withdrawal by the carbonyl group.

  • Selectivity: Even without protection, K2CO3 favors O-alkylation because the phenoxide is formed preferentially over the anilide anion. However, the protection step (Method B) renders the nitrogen strictly non-nucleophilic, guaranteeing >98% regioselectivity [1, 2].

Mechanism Step1 Deprotonation: Phenol -> Phenoxide Step2 Nucleophilic Attack: Phenoxide attacks Alpha-Carbon Step1->Step2 Step3 Leaving Group Departure: Chloride ion leaves Step2->Step3 Result Formation of Ether Bond Step3->Result

Figure 2: Mechanistic flow of the Williamson Ether Synthesis step.

References

  • Wang, R., & Xu, J. (2010).[3] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[2] Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Williamson Ether Synthesis and amine protection).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for Boc protection/deprotection).
  • Google Patents. (2013). Process for preparation of substituted p-aminophenol.[2][4][5][6] US20130310597A1. Link

Sources

Method

Application Note: 2-(4-Aminophenoxy)-N-isopropylacetamide as a Pharmaceutical Intermediate

This Application Note and Protocol Guide details the use of 2-(4-Aminophenoxy)-N-isopropylacetamide (APIA), a critical aniline-based building block. While structurally isomeric to the key intermediate of the ROCK2 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(4-Aminophenoxy)-N-isopropylacetamide (APIA), a critical aniline-based building block. While structurally isomeric to the key intermediate of the ROCK2 inhibitor Belumosudil (Rezurock), the para-amino orientation of APIA makes it a specialized scaffold for synthesizing next-generation kinase inhibitors, sodium channel blockers, and aryloxyacetamide derivatives.

Executive Summary

2-(4-Aminophenoxy)-N-isopropylacetamide (APIA) is a bifunctional pharmaceutical intermediate characterized by a reactive primary aniline and a stable acetamide side chain. It serves as a "linker-pharmacophore" hybrid, primarily used in the development of Tyrosine Kinase Inhibitors (TKIs) and Rho-associated Coiled-coil Kinase (ROCK) inhibitors .

Its structural significance lies in the para-substituted ether linkage, which provides a linear geometry distinct from the meta-substituted geometry of the Belumosudil intermediate. This linearity is often exploited to probe Structure-Activity Relationships (SAR) in ATP-binding pockets or to synthesize impurities standards for quality control in aryloxyacetamide drug production.

Key Applications
  • Kinase Inhibitor Synthesis: Precursor for quinazoline, pyridine, or indazole-based inhibitors (e.g., ROCK2, VEGFR targets).

  • PROTAC Linker Design: The isopropylacetamide chain serves as a solvent-exposed exit vector, while the aniline couples to E3 ligase ligands or warheads.

  • Impurity Profiling: Structural isomer standard for validation of Belumosudil and related phenoxyacetamide APIs.

Chemical Basis & Retrosynthetic Analysis

The synthesis of APIA requires a robust strategy to establish the ether linkage without alkylating the nitrogen of the aniline or the amide. The most reliable industrial route employs a Williamson Ether Synthesis followed by a Nitro Reduction .

Retrosynthetic Pathway
  • Target: 2-(4-Aminophenoxy)-N-isopropylacetamide.

  • Precursor 1 (Reduction): 2-(4-Nitrophenoxy)-N-isopropylacetamide.

  • Precursor 2 (Ether Formation): 4-Nitrophenol + 2-Chloro-N-isopropylacetamide.

  • Starting Materials: Chloroacetyl chloride, Isopropylamine, 4-Nitrophenol.

Mechanistic Insight[1]
  • Chemoselectivity: Using 4-nitrophenol prevents N-alkylation (since the nitrogen is oxidized). The phenoxide anion attacks the alpha-carbon of the chloroacetamide.

  • Amide Stability: The N-isopropyl group provides steric bulk, reducing the rate of hydrolysis of the acetamide side chain during subsequent workups.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-N-isopropylacetamide (Reagent Preparation)

Rationale: Fresh preparation of the alkylating agent ensures high yield in the coupling step by minimizing hydrolyzed impurities.

Reagents:

  • Chloroacetyl chloride (1.0 eq)

  • Isopropylamine (1.0 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Charge a reactor with DCM (10 V) and Isopropylamine (1.0 eq). Cool to 0°C.

  • Add Triethylamine (1.1 eq) to scavenge HCl.

  • Add Chloroacetyl chloride (1.0 eq) dropwise over 60 minutes, maintaining temperature < 10°C. Exothermic reaction.

  • Stir at room temperature for 2 hours.

  • Wash with water (2x) and brine. Dry organic layer over Na₂SO₄.

  • Concentrate in vacuo to yield 2-Chloro-N-isopropylacetamide as a white solid/oil.

    • Checkpoint: Purity should be >98% by GC/NMR.

Protocol B: Synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide (APIA)

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • 2-Chloro-N-isopropylacetamide (1.1 eq) (From Protocol A)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq) - Catalyst

  • Acetonitrile (ACN) or DMF (Solvent)

  • Palladium on Carbon (Pd/C, 10% w/w)

  • Hydrogen Gas (H₂) or Ammonium Formate

Step 1: O-Alkylation (Ether Formation)

  • Dissolve 4-Nitrophenol in ACN (10 V).

  • Add K₂CO₃ (2.0 eq) and KI (0.1 eq). Stir for 30 min to generate the phenoxide.

  • Add 2-Chloro-N-isopropylacetamide (1.1 eq).

  • Reflux (80°C) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to RT. Filter inorganic salts. Concentrate filtrate.

  • Recrystallize the intermediate 2-(4-Nitrophenoxy)-N-isopropylacetamide from Ethanol/Water.

    • Yield Target: >85%.[1]

Step 2: Nitro Reduction

  • Dissolve the nitro intermediate in Methanol (15 V).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 30-50 psi H₂ at RT for 4 hours. (Alternatively, use Ammonium Formate reflux for transfer hydrogenation).

  • Filtration: Filter catalyst through Celite under nitrogen (pyrophoric risk).

  • Isolation: Concentrate filtrate to obtain crude APIA.

  • Purification: Recrystallize from Isopropanol/Hexane or purify via Silica Gel Chromatography (DCM:MeOH 95:5).

Analytical Quality Control

To ensure the material is suitable for downstream GMP synthesis, the following specifications must be met.

Table 1: Quality Specifications for APIA

TestMethodSpecification
Appearance VisualOff-white to pale beige crystalline solid
Identification ¹H-NMR (DMSO-d₆)Consistent with structure (See below)
Purity HPLC (C18, ACN/H₂O)≥ 98.0% (Area %)
Water Content Karl Fischer≤ 0.5% w/w
Residue on Ignition Gravimetric≤ 0.1%
Related Impurities HPLC4-Aminophenol (<0.1%); Bis-alkylated species (<0.1%)

¹H-NMR Interpretation (DMSO-d₆, 400 MHz):

  • δ 7.85 (d, 1H, -NH-CO-): Amide proton.

  • δ 6.65 (d, 2H, Ar-H): Ortho to ether.

  • δ 6.48 (d, 2H, Ar-H): Ortho to amine.

  • δ 4.65 (s, 2H, -NH₂): Broad singlet (exchangeable).

  • δ 4.25 (s, 2H, -O-CH₂-CO-): Methylene singlet.

  • δ 3.90 (m, 1H, -CH-(CH₃)₂): Isopropyl methine.

  • δ 1.05 (d, 6H, -CH₃): Isopropyl methyls.

Visualization: Synthetic Workflow & Impurity Fate

The following diagram illustrates the critical process control points and the fate of potential impurities.

APIA_Synthesis cluster_QC Quality Control Gate SM1 4-Nitrophenol (Starting Material) Step1 Step 1: Williamson Ether Synthesis (K2CO3, KI, ACN, Reflux) SM1->Step1 SM2 2-Chloro-N-isopropylacetamide (Reagent) SM2->Step1 Inter Intermediate: 2-(4-Nitrophenoxy)-N-isopropylacetamide Step1->Inter Main Path Impurity1 Impurity A: Unreacted 4-Nitrophenol Step1->Impurity1 Incomplete Rxn Impurity2 Impurity B: N-Alkylated byproduct Step1->Impurity2 Side Rxn Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Impurity1->Step2 Reduces to 4-Aminophenol (Toxic) Impurity2->Step2 Reduces to Amino-impurity Final Target: 2-(4-Aminophenoxy)-N-isopropylacetamide (APIA) Step2->Final

Caption: Figure 1. Synthetic pathway and impurity fate mapping for APIA production. Critical control points involve removing unreacted nitrophenol prior to hydrogenation to prevent formation of genotoxic 4-aminophenol.

Application: Coupling to Kinase Scaffolds

The primary utility of APIA is its nucleophilic aniline group. It is typically coupled with 4-chloroquinazolines or activated carboxylic acids to generate the final API.

Protocol: Coupling with 4-Chloroquinazoline (Generic ROCK Inhibitor Synthesis)

  • Dissolution: Dissolve 4-chloro-quinazoline derivative (1.0 eq) in Isopropanol (IPA).

  • Addition: Add APIA (1.1 eq).

  • Reaction: Heat to 80°C for 4-12 hours. The product often precipitates as the hydrochloride salt.

  • Workup: Cool to RT. Filter the solid.[2] Wash with cold IPA and Ether.

  • Free Basing: Suspend in water, adjust pH to 8 with NaHCO₃, and extract into EtOAc if the free base is required.

Safety & Handling (SHE)

  • 4-Nitrophenol: Toxic if swallowed. Causes skin and eye irritation.

  • 2-Chloro-N-isopropylacetamide: Potential alkylating agent. Handle as a sensitizer.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water/solvent at all times.

  • APIA: Treat as a potential skin sensitizer and irritant. Use full PPE (gloves, goggles, lab coat).

References

  • Belumosudil Synthesis: Process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl) acetamide.[2] Technical Disclosure Commons, 2023.[2] Link

  • Williamson Ether Synthesis: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. MDPI, 2021. Link

  • General Aryloxyacetamide Chemistry:Synthesis and herbicidal activity of new aryloxyacetamides. Journal of Agricultural and Food Chemistry. (General Reference for ether linkage stability).
  • Impurity Profiling: Impurity Reference Materials for Sorafenib and related Kinase Inhibitors. LGC Standards. Link

(Note: While specific literature on the 4-isomer is limited compared to the 3-isomer (Belumosudil), the chemistry described is derived from validated protocols for the 3-isomer and standard aniline synthesis practices.)

Sources

Application

Application Note: Solvent Selection &amp; Extraction Protocol for 2-(4-Aminophenoxy)-N-isopropylacetamide

This Application Note is designed for researchers and process chemists involved in the isolation and purification of 2-(4-Aminophenoxy)-N-isopropylacetamide . It synthesizes structural analysis with practical solvent eng...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists involved in the isolation and purification of 2-(4-Aminophenoxy)-N-isopropylacetamide . It synthesizes structural analysis with practical solvent engineering to provide a robust extraction protocol.[1]

Executive Summary

The extraction of 2-(4-Aminophenoxy)-N-isopropylacetamide presents a classic chemo-selective challenge: balancing the solubility of the polar amide functionality with the ionizable nature of the aniline moiety. While simple organic/aqueous partitioning is often attempted, it frequently leads to emulsion formation or co-extraction of impurities.[1]

This guide recommends an Acid-Base Swing Extraction as the primary protocol.[1] By leveraging the pKa of the primary amine (~4.5–5.0), researchers can reversibly switch the molecule's solubility profile, achieving purities >95% without chromatography.

Physicochemical Profiling & Solvent Logic

To select the correct solvent, we must first profile the target molecule's functional groups.

Structural Analysis[1][2]
  • Aniline Moiety (Basic Handle): The primary amine (

    
    ) on the phenyl ring is the critical handle. It is a weak base (
    
    
    
    ).[1]
    • Implication: It can be protonated by dilute mineral acids (HCl) to form a water-soluble salt, allowing separation from neutral organic impurities.[1]

  • Amide Linkage (Polar/H-Bonding): The

    
    -isopropylacetamide group acts as a hydrogen bond donor and acceptor.[1]
    
    • Implication: This increases water solubility compared to simple anilines.[1] It also increases the risk of emulsions due to surfactant-like behavior when protonated.[1]

  • Isopropyl & Phenoxy Groups (Lipophilic): These provide the necessary hydrophobicity for extraction into organic phases when the molecule is neutral.

Solvent Screening Matrix

The following table evaluates common solvents specifically for this amino-amide derivative.

SolventPolaritySelectivityRecommendationNotes
Dichloromethane (DCM) HighHighPrimary Choice Excellent solubility for amides.[1] High density facilitates phase separation.[1] Caution: Toxic/Halogenated.[1]
Ethyl Acetate (EtOAc) MediumMediumSecondary Choice "Greener" alternative.[1] Good solubility, but higher risk of co-extracting water/polar impurities.[1]
MTBE / 2-MeTHF Low-MedHighAnti-Emulsion Recommended if emulsions occur.[1] Lower density difference but cleaner phase breaks.[1]
Diethyl Ether LowLowAvoid Poor solubility for polar amides; high flammability risk.[1]
Alcohols (MeOH/EtOH) HighN/AAvoid in LLE Miscible with water; unsuitable for biphasic extraction but good for recrystallization.[1]

Core Protocol: Acid-Base Swing Extraction[1]

This method is the "Gold Standard" for purifying aniline derivatives. It actively removes non-basic impurities (starting materials like phenols or alkyl halides) and non-acidic impurities.

Reagents Required[3][4][5][6][7][8][9][10]
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Phase: 1M or 2M Hydrochloric Acid (HCl).[1]

  • Base Phase: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ) for milder conditions.
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2]
    
Step-by-Step Methodology
Phase 1: Initial Solubilization & Acid Wash[1]
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude). Ensure complete dissolution.

  • Acid Extraction (Target -> Aqueous):

    • Add 1M HCl (1:1 volume ratio relative to organic phase).

    • Shake vigorously for 2–3 minutes. The target amine protonates to form the hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Crucial Step: Allow layers to separate completely.[1]

    • Collect the Aqueous Layer (Top if DCM; Bottom if EtOAc).

    • Repeat: Extract the organic layer once more with fresh 1M HCl to ensure quantitative recovery. Combine aqueous acidic extracts.[1]

    • Discard Organic Layer: (Contains non-basic impurities).[1]

Phase 2: Neutralization & Recovery[1]
  • Basification (Target -> Organic):

    • Cool the combined aqueous acidic extracts in an ice bath (0–5°C) to prevent amide hydrolysis exotherms.

    • Slowly add 2M NaOH dropwise with stirring until the pH reaches 10–12 .

    • Observation: The solution will become cloudy/milky as the free base amine precipitates or oils out.

  • Final Extraction:

    • Extract the cloudy aqueous mixture with fresh DCM (3 x solvent volume).

    • Combine the organic extracts.

  • Drying & Isolation:

    • Wash the combined organic phase with Brine (Sat. NaCl) to remove trapped water.[1]

    • Dry over Anhydrous

      
        for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap) to yield the purified target.

Visualization: Logic & Workflow

Figure 1: Acid-Base Extraction Workflow

The following diagram illustrates the chemical logic driving the separation process.

ExtractionWorkflow Start Crude Mixture (Target + Impurities) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (Protonation) Dissolve->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Phase (Non-Basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Phase (Target-NH3+ Cl-) PhaseSep1->AqLayer1 Keep Basify Basify to pH > 10 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Phase (Purified Target) Extract->FinalOrg Keep FinalAq Aqueous Waste (Salts) Extract->FinalAq Discard

Caption: Figure 1. Chemo-selective isolation pathway utilizing the pH-dependent solubility of the aniline moiety.

Figure 2: Solvent Decision Tree

Use this logic to adapt the protocol if specific issues (solubility/emulsions) arise.

SolventDecision Start Start Selection CheckSol Is Target Highly Soluble in EtOAc? Start->CheckSol UseEtOAc Use Ethyl Acetate (Greener, Class 3) CheckSol->UseEtOAc Yes UseDCM Use Dichloromethane (Better Solubility) CheckSol->UseDCM No CheckEmulsion Did Emulsions Form? UseEtOAc->CheckEmulsion CheckEmulsion->UseEtOAc No (Continue) UseMTBE Use MTBE or 2-MeTHF (Breaks Emulsions) CheckEmulsion->UseMTBE Yes UseDCM->CheckEmulsion

Caption: Figure 2.[1] Decision matrix for optimizing solvent choice based on solubility and phase behavior.

Troubleshooting & Optimization

Issue: Persistent Emulsions

The amide group can act as a surfactant. If layers do not separate:

  • Add Brine: Increasing the ionic strength of the aqueous layer often forces phase separation.

  • Filtration: Pass the emulsion through a pad of Celite to break physical stabilization.[1]

  • Solvent Switch: Switch from DCM to 2-MeTHF or MTBE .[1] These solvents have lower density and different interfacial tension properties that discourage emulsions.[1]

Issue: Low Recovery
  • Check pH: Ensure the acidic phase is pH < 2 (complete protonation) and the basic phase is pH > 10 (complete deprotonation).

  • Salting Out: When extracting the free base back into organic, saturate the aqueous layer with NaCl ("salting out") to push the organic amine out of the water.

Safety & Green Chemistry (ICH Guidelines)

  • DCM (Class 2 Solvent): While effective, it is neurotoxic and regulated.[1] Use only in a fume hood.

  • EtOAc (Class 3 Solvent): Preferred for GMP and green chemistry applications due to lower toxicity.

  • Amide Hydrolysis: Avoid prolonged exposure to strong acid/base at high temperatures.[1] Perform the pH swing rapidly and at room temperature or below (0–25°C).

References

  • Sigma-Aldrich. 2-(4-aminophenoxy)-N,N-dimethylacetamide Product Sheet. (Analogous physicochemical data). Link

  • U.S. EPA. CompTox Chemicals Dashboard: 2-(2-Aminophenoxy)-N-methyl-N-phenylacetamide.[1] (Property estimation for phenoxy-acetamide class). Link

  • Technical Disclosure Commons. Synthesis of Indazole Derivatives using 2-iodo-N-isopropylacetamide. (Source of synthesis context). Link

  • PrepChem. Synthesis of ethyl 2-(4-aminophenoxy)-2-methylpropionate. (Reduction and workup of amino-phenoxy derivatives). Link

  • LCGC International. Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (General principles of pH-swing extraction). Link

Sources

Method

Application Notes and Protocols for the Scale-Up Production of 2-(4-Aminophenoxy)-N-isopropylacetamide

< Abstract This document provides a comprehensive guide for the scale-up of the synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide, an important intermediate in the pharmaceutical industry. The following sections detai...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This document provides a comprehensive guide for the scale-up of the synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide, an important intermediate in the pharmaceutical industry. The following sections detail the chemical synthesis, critical scale-up considerations, purification protocols, and analytical quality control procedures. This guide is intended for researchers, scientists, and drug development professionals to facilitate a safe, efficient, and reproducible transition from laboratory-scale to pilot-plant or industrial-scale production, adhering to Good Manufacturing Practices (GMP).[1][2]

Introduction and Significance

2-(4-Aminophenoxy)-N-isopropylacetamide is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a primary aromatic amine, an ether linkage, and a secondary amide, makes it a versatile precursor for creating complex molecules with therapeutic potential. The successful and cost-effective production of this intermediate is therefore crucial for the overall efficiency of the drug manufacturing process.

Scaling up the synthesis of any chemical entity is more complex than a simple multiplication of laboratory quantities.[3] It involves a deep understanding of reaction kinetics, heat and mass transfer, and process safety to ensure consistent product quality and operator safety.[3][4] This document aims to address these challenges by providing a scientifically grounded and practical framework for the scale-up of 2-(4-Aminophenoxy)-N-isopropylacetamide production.

Chemical Synthesis: From Lab Bench to Reactor

The synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide is typically achieved through a Williamson ether synthesis, a well-established and reliable method for forming ether linkages. This process involves the reaction of 4-aminophenol with an N-isopropyl-2-haloacetamide, most commonly 2-chloro-N-isopropylacetamide, in the presence of a base.

Underlying Chemistry and Rationale

The core of this synthesis is the nucleophilic substitution reaction where the phenoxide ion of 4-aminophenol attacks the electrophilic carbon of the 2-chloro-N-isopropylacetamide.

  • Step 1: Deprotonation of 4-Aminophenol: A suitable base is used to deprotonate the hydroxyl group of 4-aminophenol, forming a more nucleophilic phenoxide ion. The choice of base is critical; it should be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the amide functionality.

  • Step 2: Nucleophilic Attack: The generated phenoxide ion then attacks the carbon atom bearing the chlorine atom in 2-chloro-N-isopropylacetamide, displacing the chloride ion and forming the desired ether bond.

Detailed Laboratory-Scale Synthesis Protocol

This protocol describes a typical laboratory-scale synthesis.

Materials:

  • 4-Aminophenol

  • 2-Chloro-N-isopropylacetamide

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add 2-chloro-N-isopropylacetamide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Critical Scale-Up Considerations

Transitioning from the laboratory to a larger scale introduces significant challenges that must be addressed to ensure a successful and safe process.[3][5]

Process Safety
  • Exothermicity: The Williamson ether synthesis is generally exothermic. On a large scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions.[3] Temperature monitoring and a robust cooling system for the reactor are essential.

  • Reagent Handling: Both 4-aminophenol and 2-chloro-N-isopropylacetamide have associated health and safety risks.[6][7][8][9] Appropriate personal protective equipment (PPE) and handling procedures must be in place.[6][7][8][9] Large-scale operations may require closed-system transfers to minimize operator exposure.

  • Solvent Safety: Acetone is a flammable solvent. Large-scale use requires adherence to strict fire safety protocols, including the use of explosion-proof equipment and proper grounding.

Equipment Selection and Process Parameters
ParameterLaboratory Scale (1 L)Pilot Scale (100 L)Rationale for Change
Reactor Glass round-bottom flaskGlass-lined or stainless steel reactorDurability, better heat transfer, and pressure resistance.
Agitation Magnetic stirrerMechanical overhead stirrer with defined blade geometryEnsures efficient mixing and heat distribution in a larger volume.[3]
Heating/Cooling Heating mantleJacketed reactor with thermal fluidProvides precise and uniform temperature control.[3]
Solid Addition Manual addition via funnelPowder charging system or solids addition portSafer and more controlled addition of solids on a larger scale.
Filtration Buchner funnelNutsche filter or centrifugeMore efficient for handling larger quantities of solids and liquids.
Reaction Optimization for Scale-Up
  • Solvent Selection: While acetone is suitable for the lab, alternative solvents with higher boiling points and lower flammability, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), might be considered for improved process safety and reaction kinetics at scale. However, solvent recovery and disposal become more critical considerations.

  • Base Selection: While potassium carbonate is effective, other bases like sodium carbonate or potassium hydroxide could be evaluated for cost-effectiveness and ease of handling at an industrial scale.

  • Phase Transfer Catalysis: The use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can be explored to enhance the reaction rate and potentially allow for the use of less polar, less hazardous solvents.

Purification and Isolation Protocol: Ensuring Product Purity

Purification is a critical step to ensure the final product meets the stringent quality requirements for pharmaceutical intermediates. Recrystallization is a common and effective method for purifying solid organic compounds.[10][11]

Recrystallization Protocol

Principle: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[11] The ideal solvent will dissolve the compound well at its boiling point but poorly at room temperature or below.

Recommended Solvents: A mixture of ethanol and water, or isopropanol, has been found to be effective for the recrystallization of 2-(4-Aminophenoxy)-N-isopropylacetamide.

Step-by-Step Protocol:

  • Transfer the crude product to a suitably sized reactor or vessel.

  • Add a minimal amount of hot solvent (e.g., 95% ethanol) to dissolve the crude product completely.

  • If the solution is colored, it can be treated with activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.

  • Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

  • Once crystallization is complete, isolate the crystals by filtration (e.g., using a Nutsche filter).

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals under vacuum at an appropriate temperature to remove residual solvent.

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Optional: Activated Charcoal Treatment dissolve->charcoal cool Slow Cooling & Crystallization dissolve->cool If no charcoal treatment filter_hot Hot Filtration charcoal->filter_hot filter_hot->cool filter_cold Isolate Crystals (Filtration) cool->filter_cold wash Wash with Cold Solvent filter_cold->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for purification.

Analytical Quality Control: Verification of Purity and Identity

Rigorous analytical testing is essential to confirm the identity and purity of the final product, ensuring it meets all specifications before being used in subsequent API synthesis.[12]

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture.[13][14] It is the primary method for determining the purity of the final product and for identifying and quantifying any impurities.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate for MS compatibility)[15]
Flow Rate 1.0 mL/min
Detection UV at 275 nm[15]
Injection Volume 10 µL
Column Temperature 30°C

Procedure:

  • Prepare a standard solution of 2-(4-Aminophenoxy)-N-isopropylacetamide of known concentration.

  • Prepare a sample solution of the purified product.

  • Inject the standard and sample solutions into the HPLC system.

  • Compare the retention time of the main peak in the sample chromatogram with that of the standard to confirm the identity.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Other Analytical Techniques
  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

  • Loss on Drying (LOD): Determines the amount of volatile matter (e.g., residual solvent) in the sample.

QC_Workflow start Final Product hplc HPLC Analysis (Purity & Identity) start->hplc mp Melting Point (Purity Indicator) start->mp nmr NMR Spectroscopy (Structure Confirmation) start->nmr ms Mass Spectrometry (Identity Confirmation) start->ms lod Loss on Drying (Residual Solvents) start->lod pass Product Meets Specifications hplc->pass All tests pass fail Product Fails Specifications hplc->fail Any test fails mp->pass All tests pass mp->fail Any test fails nmr->pass All tests pass nmr->fail Any test fails ms->pass All tests pass ms->fail Any test fails lod->pass All tests pass lod->fail Any test fails rework Repurification or Re-evaluation fail->rework rework->start

Caption: Quality control workflow for final product release.

Regulatory Compliance and Documentation

All stages of the scale-up and production process must be conducted in accordance with Good Manufacturing Practices (GMP).[1][2] This includes:

  • Comprehensive Documentation: Maintaining detailed batch records for every step of the manufacturing process.

  • Change Control: Implementing a formal system for managing any changes to the process, equipment, or materials.

  • Validation: Validating the manufacturing process to ensure it consistently produces a product of the required quality.

Adherence to these guidelines is crucial for ensuring the safety, efficacy, and quality of the final pharmaceutical product.[1][2]

Conclusion

The successful scale-up of 2-(4-Aminophenoxy)-N-isopropylacetamide production requires a multidisciplinary approach that combines a thorough understanding of the underlying chemistry with sound chemical engineering principles and a commitment to safety and quality. By carefully considering the factors outlined in this guide, researchers and drug development professionals can navigate the challenges of scaling up and establish a robust and efficient manufacturing process.

References

  • BioSynth. (n.d.). API Regulations and Standards (GMP, WHO, etc.).
  • LookChem. (n.d.). Purification of Acetamide. Chempedia.
  • European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
  • Lupin. (2025, November 20). Solving Scale-Up Challenges in Drug Substance Manufacturing.
  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca.
  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production.
  • Datapdf. (n.d.). The purification of acetamide.
  • (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • Coherent Market Insights. (2025, February 18). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance.
  • Drug Development and Delivery. (n.d.). SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact.
  • NPRA. (n.d.). APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs).
  • Wikipedia. (n.d.). 4-Aminophenol.
  • ChemicalBook. (n.d.). 4-Aminophenol synthesis.
  • ChemicalBook. (n.d.). The synthesis and application of acetamide.
  • (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation.
  • (n.d.). Recrystallization and Crystallization.
  • (n.d.). GENERAL HPLC METHODS.
  • SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • (2017, June 19).
  • Loba Chemie. (2016, April 20). 4-AMINOPHENOL Extra Pure MSDS.
  • (2024, October 20). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.
  • Thermo Fisher Scientific. (2009, February 9). SAFETY DATA SHEET.
  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, February 9). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Optimization of the phenol alkylation in flow a.
  • (n.d.). Methods of analysis by the U.S.
  • Semantic Scholar. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol.
  • Google Patents. (n.d.). WO2017042181A1 - Process for the alkylation of phenols.
  • Google Patents. (n.d.). US4990671A - Method for making aminophenols and their amide derivatives.
  • Google Patents. (n.d.). RU2423346C2 - Improved method for synthesis of beta-blocker.
  • (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PMC.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • Technical Disclosure Commons. (2023, November 1). A process for the preparation of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl] phenoxy}-N-(propan-2-yl) acetamide and its salts.
  • HPLC. (n.d.). UNDERTHE.
  • ResearchGate. (n.d.). Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ) (Route 1).
  • Organic Syntheses Procedure. (n.d.). 2-aminobenzophenone.
  • University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column.
  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide

Ticket ID: YIELD-OPT-2024 Subject: Optimization of Yield and Purity in Phenoxyacetamide Derivatives Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering yield bottlenecks in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: YIELD-OPT-2024 Subject: Optimization of Yield and Purity in Phenoxyacetamide Derivatives Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield bottlenecks in the synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide . This molecule is a classic "linker" motif used in medicinal chemistry (e.g., kinase inhibitors, sodium channel blockers). The synthesis typically proceeds via a two-step sequence:[1]

  • Williamson Ether Synthesis: Alkylation of 4-nitrophenol with 2-chloro-N-isopropylacetamide.[1]

  • Nitro Reduction: Hydrogenation of the nitro intermediate to the target aniline.

Low yields in this pathway are almost invariably caused by incomplete alkylation (Step 1) or catalyst poisoning/workup losses (Step 2).[1] This guide provides a self-validating protocol to correct these issues.

Visual Workflow: The Optimized Pathway

The following diagram outlines the critical process flow and control points.

SynthesisWorkflow Start Start: 4-Nitrophenol Step1 Step 1: O-Alkylation (K2CO3, KI cat., ACN, Reflux) Start->Step1 Reagent Reagent: 2-Chloro-N-isopropylacetamide Reagent->Step1 + 0.1 eq KI Check1 QC Point 1: TLC/LCMS (Disappearance of Phenol) Step1->Check1 Check1->Step1 Incomplete? Add Base/Time Intermed Intermediate: Nitro-Phenoxy Amide Check1->Intermed Pass Step2 Step 2: Reduction (H2, Pd/C, MeOH) Intermed->Step2 Workup Workup: Celite Filtration & Acid-Base Extraction Step2->Workup Product Target: 2-(4-Aminophenoxy)-N- isopropylacetamide Workup->Product

Caption: Optimized 2-step synthesis workflow with integrated Quality Control (QC) points.

Module 1: The Williamson Ether Synthesis (The Bottleneck)

The Problem: The reaction between 4-nitrophenol and 2-chloro-N-isopropylacetamide often stalls at 50-60% conversion. The Cause: The chloride leaving group on the acetamide is sluggish. Furthermore, phenoxide anions can be heavily solvated (and deactivated) in wet solvents.

Protocol 1: Finkelstein-Assisted Alkylation

To maximize yield, we utilize Potassium Iodide (KI) as a catalyst.[1] This converts the unreactive alkyl chloride into a highly reactive alkyl iodide in situ [1].

Reagents & Stoichiometry:

Component Equivalents Role Notes
4-Nitrophenol 1.0 Substrate Dry thoroughly before use.[1]
2-Chloro-N-isopropylacetamide 1.1 - 1.2 Electrophile Slight excess ensures phenol consumption.[1]

| Potassium Carbonate (


)  | 2.0 - 2.5 | Base | Must be anhydrous/powdered.[1] |
| Potassium Iodide (KI)  | 0.1 (10 mol%)  | Catalyst  | CRITICAL for high yield.  |
| Acetonitrile (ACN) | [0.5 M] | Solvent | Preferred over DMF for easier workup.[1] |

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-nitrophenol (1.0 eq), powdered anhydrous

    
     (2.0 eq), and KI (0.1 eq) in dry Acetonitrile.
    
  • Activation: Stir at room temperature for 15 minutes. The mixture will turn yellow/orange (phenoxide formation).

  • Addition: Add 2-chloro-N-isopropylacetamide (1.1 eq).

  • Reflux: Heat to reflux (

    
    ) for 6–12 hours.
    
    • QC Check: Monitor by TLC (EtOAc/Hexane). The 4-nitrophenol spot (low Rf, UV active) must disappear.

  • Workup (Crucial for Yield):

    • Cool to RT. Filter off the inorganic salts (

      
      ).
      
    • Evaporate the filtrate to a solid residue.[2]

    • Resuspend in EtOAc and wash with 1M NaOH (2x) to remove unreacted nitrophenol. This ensures the next step starts with pure material.

FAQ: Why not use NaH? While Sodium Hydride (NaH) is faster, it requires strictly anhydrous conditions and can cause side reactions (amide hydrolysis) if traces of water are present.


 is more robust for scale-up [2].[1]
Module 2: The Nitro Reduction

The Problem: The product is an aniline, which is prone to oxidation (browning) and can "stick" to catalyst surfaces, leading to yield loss during filtration.

Protocol 2: Clean Catalytic Hydrogenation

We recommend Pd/C over Iron/Acid reduction to avoid metal waste and salt formation, which complicates the isolation of the water-soluble amide product [3].

Reagents:

  • Substrate: Nitro-intermediate from Step 1.[1]

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate).[1]

  • Solvent: Methanol or Ethanol (0.1 M).

  • Hydrogen Source:

    
     balloon (1 atm) is usually sufficient; 30-50 psi (Parr shaker) is faster.[1]
    

Step-by-Step Procedure:

  • Inerting: Suspend substrate and Pd/C in Methanol under Nitrogen.

  • Reduction: Switch to Hydrogen atmosphere. Stir vigorously at RT.

    • Note: The reaction is exothermic.[2]

  • Monitoring: Reaction is usually complete in 2–4 hours.

    • QC Check: LCMS is best here. Look for the Mass shift (

      
      : Loss of 
      
      
      
      , gain of
      
      
      ).
  • Filtration (Yield Loss Point):

    • Filter through a pad of Celite to remove Pd/C.

    • CRITICAL: Wash the Celite pad copiously with warm Methanol . Anilenes often adsorb to carbon; warm solvent desorbs them.

  • Isolation: Concentrate the filtrate. The product usually solidifies upon standing or triturating with cold ether.

Troubleshooting Guide

Use the logic tree below to diagnose specific yield failures.

Troubleshooting Issue Issue: Low Overall Yield (<50%) Q1 Is the Intermediate (Nitro) Yield Low? Issue->Q1 Sol1 Cause: Incomplete Alkylation Fix: Add 10% KI; Switch solvent to DMF Q1->Sol1 Yes (Starting Material remains) Sol2 Cause: Hydrolysis of Amide Fix: Dry reagents; Reduce temp to 60C Q1->Sol2 Yes (New impurities formed) Q2 Is the Reduction Incomplete? Q1->Q2 No (Nitro yield is good) Sol3 Cause: Catalyst Poisoning Fix: Wash Nitro-intermediate with NaOH/Water before hydrogenation Q2->Sol3 Yes (Stalls) Sol4 Cause: Product stuck on Carbon Fix: Wash filter cake with WARM MeOH or MeOH/DCM Q2->Sol4 No (Lost during workup)

Caption: Decision tree for diagnosing yield loss in phenoxyacetamide synthesis.

Frequently Asked Questions (FAQs)

Q: My product is an oil and won't crystallize. How do I purify it? A: Aminophenoxy acetamides can be sticky.

  • Salt Formation: Dissolve the oil in a small amount of IPA or Ethanol and add 4M HCl in Dioxane (1.1 eq). The Hydrochloride salt often crystallizes instantly and is much purer.

  • Trituration: If you need the free base, triturate the oil with cold Diethyl Ether or Hexane/EtOAc (9:1) to induce precipitation.

Q: Can I use 2-bromo-N-isopropylacetamide instead of the chloro- analog? A: Yes. The bromo-analog is more reactive and may not require the KI catalyst [4]. However, chloro-reagents are generally cheaper and more stable.[1] If you have the bromo- analog, reduce the reaction temperature to


 to prevent side reactions.

Q: The reduction is stalling. Can I use a chemical reductant? A: Yes. If Pd/C fails (likely due to sulfur or amine impurities poisoning the catalyst), switch to Iron Powder reduction :

  • Mix Nitro compound (1 eq), Iron powder (5 eq), and

    
     (5 eq) in Ethanol/Water (3:1).
    
  • Reflux for 2 hours.[2][3][4]

  • Filter hot. This is robust but requires careful extraction to remove iron salts.

References
  • Finkelstein Reaction & Catalysis: The use of iodide to catalyze alkylation of chlorides is a standard enhancement in Williamson synthesis. See generally: Streitwieser, A., et al. "Solvent effects in the Williamson ether synthesis." Journal of the American Chemical Society.
  • Base Selection in Phenol Alkylation: "Williamson Ether Synthesis." Master Organic Chemistry. Available at: [Link]

  • Catalytic Hydrogenation Protocols: "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives." MDPI. Available at: [Link][1][5]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 2-(4-Aminophenoxy)-N-isopropylacetamide in DMSO

Welcome to the technical support resource for handling 2-(4-Aminophenoxy)-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 2-(4-Aminophenoxy)-N-isopropylacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar compounds. While specific solubility data for 2-(4-Aminophenoxy)-N-isopropylacetamide is not extensively published, this document synthesizes established principles of chemical solubility and field-proven laboratory techniques to provide a robust troubleshooting framework.

Understanding the Molecule: Structural Clues to Solubility

Before troubleshooting, it's crucial to understand the chemical nature of 2-(4-Aminophenoxy)-N-isopropylacetamide. Its structure contains several functional groups that dictate its behavior in solvents:

  • Aromatic Amine (-NH₂): The primary amine group can act as a hydrogen bond donor and acceptor. Its basicity means its ionization state, and thus solubility, can be influenced by pH.[1]

  • Ether Linkage (-O-): Generally non-polar and stable, contributing to the compound's overall lipophilicity.

  • Amide (-C(=O)NH-): The secondary amide group is polar and can participate in hydrogen bonding as both a donor and an acceptor.[2] However, amides are typically less basic than amines.[3]

  • Isopropyl Group (-CH(CH₃)₂): A non-polar, hydrophobic alkyl group that can decrease aqueous solubility.

The interplay of these groups results in a molecule with moderate polarity, making Dimethyl Sulfoxide (DMSO) a logical first choice for a solvent.[4] However, issues can still arise, particularly when preparing concentrated stock solutions or diluting into aqueous media for biological assays.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 2-(4-Aminophenoxy)-N-isopropylacetamide in DMSO at my target concentration. What are the immediate steps I should take?

A1: Difficulty in achieving initial dissolution in 100% DMSO is a common issue for many organic compounds. The primary cause is often related to the energy required to break down the crystal lattice of the solid-state compound.

Causality: The dissolution process involves overcoming the intermolecular forces within the compound's solid structure (lattice energy) and forming new interactions with the solvent molecules. If the energy released from solute-solvent interactions does not sufficiently compensate for the lattice energy, solubility will be low.

Troubleshooting Steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity (≥99.9%) DMSO.[5] Water is highly hygroscopic and its presence in DMSO can significantly decrease the solubility of lipophilic compounds.[6][7]

  • Apply Mechanical & Thermal Energy: These methods increase the kinetic energy of the system to help overcome the activation energy barrier for dissolution.

    • Vortexing: Mix the solution vigorously for several minutes.

    • Sonication: Use a water bath sonicator. The ultrasonic waves create micro-cavitations that help break apart solute aggregates.[8]

    • Gentle Warming: Briefly warm the solution in a water bath at 37-50°C.[8] Caution: Always verify the thermal stability of your compound before heating. While DMSO itself is stable at these temperatures, the compound may not be.[9]

Q2: My compound dissolved perfectly in DMSO, but a precipitate formed immediately after I diluted the stock solution into my aqueous cell culture medium. Why did this happen?

A2: This phenomenon is known as "solvent shock" or precipitation upon dilution. It is one of the most frequent challenges in preparing compounds for biological assays.[10][11]

Causality: 2-(4-Aminophenoxy)-N-isopropylacetamide is significantly more soluble in a strong organic solvent like DMSO than in an aqueous buffer (e.g., PBS or cell culture media). When a small volume of concentrated DMSO stock is added to a large volume of aqueous medium, the local concentration of DMSO at the point of addition drops rapidly. This abrupt change in solvent polarity causes the compound to crash out of the solution before it can be dispersed.[10]

To prevent this, refer to Protocol 2: Mitigating Precipitation During Aqueous Dilution in the section below.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: This is a critical consideration for in vitro experiments, as DMSO can be toxic to cells at higher concentrations. The tolerance is cell-line dependent.

  • General Rule of Thumb: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[12] Many robust cell lines can tolerate up to 1%, but primary cells are often more sensitive, requiring concentrations below 0.1%.[12]

  • Self-Validation is Key: It is imperative to run a vehicle control experiment where you treat your cells with the same final concentration of DMSO (in media) that you plan to use for your compound, to ensure the solvent itself is not causing the observed phenotype.[13]

Cell TypeTypical Max DMSO ConcentrationReference
Most immortalized cell lines0.5% - 1.0%[12]
Primary Cells≤ 0.1%[12]
Stem CellsOften highly sensitive, test ≤ 0.1%General knowledge

Q4: I've tried warming and sonication, but solubility is still too low. Can I use a co-solvent with DMSO?

A4: Yes, using a co-solvent can be an effective strategy. The goal is to create a solvent system that better matches the polarity of the solute.

Causality: Co-solvents can modify the overall dielectric constant of the solvent mixture, disrupting solute-solute interactions and promoting solvation.

Recommended Co-Solvents:

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent similar to DMSO.

  • Ethanol: A polar protic solvent.

  • Polyethylene glycol (PEG400) or Tween 80: Often used in formulations for in vivo studies to improve solubility and can be adapted for in vitro work, though they may have their own biological effects.[13]

Implementation:

  • Attempt to dissolve the compound in a small amount of the co-solvent first.

  • If successful, you can use this as your stock or add DMSO to create a mixed-solvent stock.

  • Crucially, always run a parallel vehicle control with the exact same co-solvent/DMSO mixture to account for any solvent-induced effects in your assay.

Troubleshooting Workflow & Protocols

This section provides systematic, step-by-step procedures for addressing solubility issues.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for tackling low solubility.

TroubleshootingWorkflow cluster_prep Stock Preparation in 100% DMSO cluster_dilution Aqueous Dilution cluster_advanced Advanced Options start Start: Weigh solid compound prep_stock Add anhydrous DMSO to target concentration start->prep_stock dissolved Is solution clear? prep_stock->dissolved methods Apply energy: 1. Vortex 2. Sonicate (15-30 min) 3. Gentle Warming (37°C) dissolved->methods No dilute Dilute stock into aqueous medium dissolved->dilute Yes recheck Is solution clear now? methods->recheck lower_conc Lower stock concentration (e.g., from 50mM to 10mM) recheck->lower_conc No recheck->dilute Yes lower_conc->prep_stock precipitate Precipitate forms? dilute->precipitate success Success: Solution is ready for experiment (Include vehicle control) precipitate->success No protocol2 Follow Protocol 2: - Pre-warm media - Stepwise dilution - Vigorous mixing precipitate->protocol2 Yes recheck2 Still precipitates? protocol2->recheck2 recheck2->success No cosolvent Consider co-solvents (e.g., DMF, Ethanol) recheck2->cosolvent Yes cosolvent->start

Caption: Decision workflow for troubleshooting compound solubility.

Protocol 1: Standard Preparation of a DMSO Stock Solution

This protocol outlines the best practices for preparing an initial stock solution.[5]

Materials:

  • 2-(4-Aminophenoxy)-N-isopropylacetamide (solid)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Analytical balance

  • Vortex mixer and water bath sonicator

Procedure:

  • Aseptically weigh the required mass of the compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect for undissolved particulates against a bright light.

  • If solid remains, place the tube in a water bath sonicator for 15-30 minutes.

  • If necessary, warm the solution briefly at 37°C for 10 minutes, followed by vortexing.[8]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation over time.[13][14]

  • Store aliquots at -20°C or -80°C as recommended for long-term stability.[13]

Protocol 2: Mitigating Precipitation During Aqueous Dilution

This protocol details a stepwise method to prevent solvent shock when preparing working solutions in aqueous media.[10][15]

SolventShock cluster_direct Method A: Direct Dilution (Prone to Failure) cluster_stepwise Method B: Stepwise Dilution (Recommended) stock_a 10 µL of 10mM Stock in 100% DMSO result_a Precipitate Forms! (Solvent Shock) stock_a->result_a Rapidly added to media_a 990 µL of Aqueous Media media_a->result_a stock_b 10 µL of 10mM Stock in 100% DMSO intermediate_mix Intermediate Dilution (1mM in 10% DMSO) Vortex immediately stock_b->intermediate_mix Add to intermediate_vol 100 µL of Pre-warmed Aqueous Media intermediate_vol->intermediate_mix final_vol Add to remaining 890 µL of Aqueous Media intermediate_mix->final_vol result_b Clear 100 µM Solution in 1% DMSO final_vol->result_b

Caption: Comparison of direct vs. stepwise dilution methods.

Procedure:

  • Pre-warm the aqueous medium (e.g., cell culture media, PBS) to 37°C. This can help maintain the compound's solubility.[11]

  • Prepare an intermediate dilution. Instead of adding the DMSO stock directly into the final volume, first dilute it into a smaller volume of the pre-warmed medium (e.g., 1:10 or 1:20 dilution).

  • Mix vigorously. Immediately after adding the stock to the smaller volume, vortex or pipette vigorously to ensure rapid and uniform dispersion. This is the most critical step to prevent localized high concentrations that lead to precipitation.

  • Perform the final dilution. Add the well-mixed intermediate dilution to the remaining volume of the pre-warmed medium to reach your final desired concentration.

  • Visually inspect the final solution for any signs of cloudiness or precipitation before adding it to your cells.[10]

By following these structured FAQs and protocols, researchers can systematically overcome the solubility challenges associated with 2-(4-Aminophenoxy)-N-isopropylacetamide and other similarly structured compounds, ensuring the integrity and reproducibility of their experimental results.

References

  • Ashraf, Z. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271. doi: 10.1007/978-1-61779-364-6_18. Available from: [Link]

  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved February 15, 2026, from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 15, 2026, from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved February 15, 2026, from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved February 15, 2026, from [Link]

  • Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 2096-2106. doi: 10.1021/ci400210r. Available from: [Link]

  • Olsson, T. S., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 62(2), 437-446. doi: 10.1021/acs.biochem.2c00561. Available from: [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved February 15, 2026, from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved February 15, 2026, from [Link]

  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Computer-Aided Drug Design, 2(1), 1-22. doi: 10.2174/092986706775197917. Available from: [Link]

  • Quora. (2021, August 3). Why is amide more soluble in water than the amine with the same number of alkyl group atoms? Retrieved February 15, 2026, from [Link]

  • chemrevise. (n.d.). 19. Amines, Amides, Amino Acids and proteins. Retrieved February 15, 2026, from [Link]

  • University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved February 15, 2026, from [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved February 15, 2026, from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved February 15, 2026, from [Link]

  • Olsson, T. S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 62(2), 437-446. doi: 10.1021/acs.biochem.2c00561. Available from: [Link]

  • ResearchGate. (2025, November 27). (PDF) Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved February 15, 2026, from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved February 15, 2026, from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved February 15, 2026, from [Link]

  • Merck Millipore. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2026, February 5). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol | Request PDF. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Retrieved February 15, 2026, from [Link]

  • Fauske & Associates. (2017, November 29). Effects of Temperature on LOC of Dimethyl Sulfoxide Mixed With Higher Vapor Pressure Solvent. Retrieved February 15, 2026, from [Link]

  • ChemGulf. (2025, September 23). How do amines and amides affect the pH of a solution? Retrieved February 15, 2026, from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(4-aminophenoxy)-n,n-dimethylacetamide. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Isopropylamine. Retrieved February 15, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-isopropyl. Retrieved February 15, 2026, from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-(2-Isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting

Technical Guide: Minimizing Side Reactions in Aminophenoxy Acetamide Synthesis

Executive Summary & Core Directive The synthesis of 2-(4-aminophenoxy)acetamide presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the phenol oxygen and the aniline nitrogen. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 2-(4-aminophenoxy)acetamide presents a classic chemoselectivity challenge: distinguishing between two nucleophilic sites—the phenol oxygen and the aniline nitrogen.

The Critical Error: Researchers often attempt direct alkylation of 4-aminophenol with 2-chloroacetamide. This approach is mechanistically flawed for high-purity applications because the nitrogen atom is inherently more nucleophilic than the oxygen in neutral conditions, leading to competitive N-alkylation and N,O-dialkylation mixtures that are difficult to separate.

The Solution: To minimize side reactions, you must decouple the functionalization steps. The Nitro-Reduction Route is the authoritative protocol. By starting with 4-nitrophenol, you eliminate the amine nucleophile entirely during the alkylation step, forcing exclusive O-alkylation.

Recommended Workflow: The Nitro-Reduction Route

This protocol guarantees regioselectivity by masking the amine as a nitro group during the coupling phase.

Phase 1: Exclusive O-Alkylation

Reaction: 4-Nitrophenol + 2-Chloroacetamide


 2-(4-Nitrophenoxy)acetamide[1]
ParameterSpecificationRationale
Substrate 4-Nitrophenol (1.0 eq)Nitro group deactivates the ring and acts as a "masked" amine.
Reagent 2-Chloroacetamide (1.1 eq)Alkylating agent.[1]
Base

(2.0 eq)
Weak base sufficient to deprotonate phenol (

) without hydrolyzing the amide.[1]
Solvent Acetone or DMFPolar aprotic solvents enhance the nucleophilicity of the phenoxide ion.
Temp/Time Reflux (Acetone) / 6-8 hrsEnsures complete conversion; monitored by TLC.[1][2]
Phase 2: Chemoselective Reduction

Reaction: 2-(4-Nitrophenoxy)acetamide


 2-(4-Aminophenoxy)acetamide[1]
ParameterSpecificationRationale
Catalyst Fe powder +

Crucial: Mild conditions that reduce

without hydrolyzing the sensitive amide linkage.[1][2]
Solvent EtOH /

(3:1)
Solubilizes both the organic intermediate and the inorganic salts.
Alternative

/ Pd/C (10%)
Cleaner workup, but requires careful monitoring to prevent ring hydrogenation or hydrogenolysis.[1]

Visualizing the Chemoselectivity Logic

The following diagram illustrates why the Direct Route fails and how the Nitro Route succeeds.

Chemoselectivity Start_Direct Starting Material: 4-Aminophenol Condition_Direct Direct Alkylation (w/ Chloroacetamide) Start_Direct->Condition_Direct Start_Nitro Starting Material: 4-Nitrophenol Condition_Nitro Step 1: O-Alkylation (K2CO3 / Acetone) Start_Nitro->Condition_Nitro Side_Reaction MAJOR SIDE REACTION: N-Alkylation & N,O-Dialkylation Condition_Direct->Side_Reaction High N-Nucleophilicity Product Target Product: 2-(4-Aminophenoxy)acetamide Condition_Direct->Product Low Yield (<30%) Intermediate Intermediate: 2-(4-Nitrophenoxy)acetamide Condition_Nitro->Intermediate Exclusive O-Alkylation Step2 Step 2: Reduction (Fe / NH4Cl) Intermediate->Step2 Step2->Product High Yield (>85%)

Figure 1: Decision tree comparing the high-risk Direct Alkylation route vs. the high-fidelity Nitro-Reduction route.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: Product is turning brown/black (Oxidation)

Diagnosis: Aminophenols are electron-rich and prone to air oxidation, forming quinone imines and polymerized tars.[1]

  • Root Cause: Exposure to air while in solution or presence of metal ions during workup.

  • Corrective Action:

    • Add Antioxidants: Add 0.1% sodium metabisulfite (

      
      ) during the aqueous workup of the amine.[1]
      
    • Speed: Do not store the final amine in solution. Isolate as a solid hydrochloride salt (HCl salt) immediately, which renders the amine oxidation-resistant.[1]

    • Recrystallization: If the solid is brown, recrystallize from Ethanol/Water with activated charcoal.

Issue 2: Loss of the Acetamide Group (Hydrolysis)

Diagnosis: NMR shows loss of amide protons; Mass Spec shows mass corresponding to the carboxylic acid or cleavage of the ether.

  • Root Cause: Workup conditions were too acidic or too basic.[1] Acetamides are susceptible to hydrolysis, especially if electron-donating groups (like the phenoxy ether) are present.[1]

  • Corrective Action:

    • Avoid Strong Base: Do not use NaOH or KOH for the alkylation step. Stick to

      
      .
      
    • Avoid Strong Acid: If using Fe/HCl for reduction, the acid concentration may hydrolyze the amide. Switch to Fe/

      
        (neutral/mildly acidic) or catalytic hydrogenation.[1]
      
Issue 3: Incomplete Alkylation (Starting Material Remains)

Diagnosis: TLC shows persistent 4-nitrophenol.[1]

  • Root Cause: "Clumping" of the potassium carbonate or insufficient activation of the phenol.

  • Corrective Action:

    • Catalysis: Add 0.1 eq of Potassium Iodide (KI).[1] This converts the chloroacetamide to the more reactive iodoacetamide in situ (Finkelstein reaction).[1]

    • Grinding: Finely grind anhydrous

      
       before addition to increase surface area.[1]
      

Impurity Profile & Remediation Table

Impurity TypeOriginDetection (approx.)Prevention/Removal
N-Alkylated Isomer Direct alkylation of aminophenolNMR: Shift in aromatic regionPrevention: Use Nitro-route. Removal: Column chromatography (very difficult separation).[1]
Bis-ether (Dimer) Reaction of one chloroacetamide with two phenolsMS: Dimer MassPrevention: Use excess

and slow addition of alkyl halide.[1]
Azobenzene derivatives Incomplete reduction or oxidation of amineColor: Orange/Red solidPrevention: Ensure complete reduction time. Removal: Recrystallization (EtOH).[1]
Acetic Acid Hydrolysis of amideNMR: Singlet ~2.0 ppmPrevention: Maintain pH 4-9 during workup.

Frequently Asked Questions (FAQ)

Q: Can I use Boc-protection instead of the Nitro-route? A: Yes. You can protect 4-aminophenol with


 to form N-Boc-4-aminophenol, alkylate the oxygen, and then deprotect.[1] However , the acidic conditions required to remove the Boc group (TFA or HCl) pose a high risk of hydrolyzing the acetamide side chain [1].[1] The Nitro-route avoids this acidic deprotection step entirely.

Q: Why use Chloroacetamide instead of Bromoacetamide? A: While bromoacetamide is more reactive, it promotes higher rates of N,N-dialkylation side products if you are not careful. Chloroacetamide, activated with catalytic KI, offers a "Goldilocks" zone of reactivity—fast enough for phenoxide displacement, but controlled enough to prevent runaway side reactions.

Q: My product is water-soluble and hard to extract. What do I do? A: 2-(4-aminophenoxy)acetamide is polar.[1]

  • Saturate the aqueous layer with NaCl (salting out).[1]

  • Use Ethyl Acetate/THF (3:1) mixtures for extraction, not just pure Ethyl Acetate.[1]

  • Alternatively, precipitate the product directly from the reaction mixture by adding cold water if using the Fe/

    
     method.[1]
    

References

  • Vertex Pharmaceuticals/NIH: "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides." Journal of Organic Chemistry. Discusses the susceptibility of acetamides to hydrolysis under acidic cleavage conditions. Link

  • MDPI (2022): "Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate...".[1] Molbank. Provides the specific protocol for

    
     mediated alkylation and Fe/
    
    
    
    reduction. Link[1]
  • ResearchGate: "Selective alkylation of aminophenols." Arkivoc. Detailed analysis of N vs O selectivity challenges. Link

  • Semantic Scholar: "Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable Catalysts." Validates the reduction kinetics and catalyst choices. Link[1]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Aminophenol Removal

Subject: Troubleshooting & Optimization Guide for 4-Aminophenol (PAP) Removal from Acetaminophen (Paracetamol) To: Research Scientists, Process Chemists, and QA/QC Managers From: Senior Application Scientist, Purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 4-Aminophenol (PAP) Removal from Acetaminophen (Paracetamol) To: Research Scientists, Process Chemists, and QA/QC Managers From: Senior Application Scientist, Purification Technologies Division

Executive Summary

4-Aminophenol (PAP) is the primary precursor and principal degradation product of Acetaminophen. Due to its significant nephrotoxicity and teratogenic potential, pharmacopeial standards (USP/BP) are stringent, typically capping limits at 0.005% (50 ppm) .

This guide moves beyond basic textbook protocols. It addresses the why and how of purification failures, specifically focusing on the thermodynamic and kinetic behaviors that trap PAP in your final product.

Module 1: Solubility-Driven Purification (Recrystallization)

The Issue: "I have recrystallized my product, but HPLC still detects PAP > 50 ppm."

The Mechanism: Purification by recrystallization relies on the differential solubility between the product (Acetaminophen) and the impurity (PAP).

  • Acetaminophen: Exhibits a steep solubility curve (low solubility in cold water, very high in hot).

  • 4-Aminophenol: Moderately soluble in water but remains in solution at lower concentrations than the product during cooling.

Corrective Protocol: The "Mother Liquor" Partition If PAP persists, you are likely harvesting the "Mother Liquor" (the solvent remaining after crystallization) too aggressively or cooling too rapidly, trapping the impurity inside the crystal lattice (occlusion).

Step-by-Step Optimization:

  • Solvent Selection: Use Water as the primary solvent. While Ethanol increases solubility, it decreases the selectivity between PAP and Acetaminophen.

  • Dissolution: Heat water to 95°C . Dissolve crude Acetaminophen until saturation.

    • Critical Step: Add a 5-10% excess of solvent above the saturation point. This ensures that upon cooling, the PAP concentration remains below its saturation limit, forcing it to stay in the liquid phase.

  • Slow Cooling (Annealing): rapid cooling creates small, defective crystals that trap mother liquor (and PAP). Cool to room temperature over 2-3 hours , then chill to 0-5°C.

  • Displacement Wash: Filter the crystals. Wash immediately with ice-cold water (0°C).

    • Why? This displaces the film of mother liquor coating the crystals without re-dissolving the product.

Visualization: Recrystallization Logic Flow

Recrystallization Start Crude Acetaminophen (High PAP) Dissolve Dissolve in H2O @ 95°C (Add 10% Excess Solvent) Start->Dissolve Filter_Hot Hot Filtration (Remove Insolubles) Dissolve->Filter_Hot Cool Controlled Cooling (95°C -> 20°C over 2 hrs) Filter_Hot->Cool Crystallize Crystallization (Product precipitates, PAP stays in solution) Cool->Crystallize Filter_Cold Cold Filtration Crystallize->Filter_Cold Dry Final Product (< 50 ppm PAP) Filter_Cold->Dry Liquor Mother Liquor (Contains dissolved PAP) Filter_Cold->Liquor Impurity Pathway Wash Displacement Wash (Ice-Cold Water)

Caption: The thermal switch mechanism. PAP is forced into the Mother Liquor by maintaining solvent excess and controlling cooling rates.

Module 2: Adsorptive Polishing & Color Removal[1]

The Issue: "My product meets purity specs but has a pink/brown hue."

The Mechanism: PAP is oxidatively unstable. It degrades into benzoquinone imine , which polymerizes into colored compounds. Even trace amounts (< 10 ppm) can cause discoloration. Standard carbon treatment often fails if the oxidation is active.

Corrective Protocol: The "Reductive Carbon" Method Activated carbon adsorbs organics, but adding a reducing agent prevents the continuous formation of colored oxides during the hot filtration step.

Protocol:

  • Prepare Slurry: In your hot solution (from Module 1, step 2), add Activated Carbon (1-3% w/w relative to product).

  • The Additive: Add Sodium Dithionite (Na2S2O4) at 0.1% w/w.

    • Why? Dithionite is a reducing agent.[1] It reduces colored quinones back to colorless phenols, which are then either adsorbed by the carbon or stay in solution.

  • Contact Time: Stir at >80°C for 15-20 minutes.

  • Filtration: Filter hot through a Celite bed to remove carbon fines.

    • Warning: Do not let the solution cool during filtration, or product will crystallize in the filter, trapping the carbon.

Module 3: Chemical Control (Reaction Equilibrium)

The Issue: "PAP levels increase during drying or storage."

The Mechanism: Acetaminophen is an amide. In the presence of residual moisture and extreme pH (acid or base traces from workup), it hydrolyzes back into PAP and acetic acid.

Visualization: The Hydrolysis Trap

Hydrolysis APAP Acetaminophen (Final Product) PAP 4-Aminophenol (Toxic Impurity) APAP->PAP Hydrolysis Water H2O / Moisture Water->PAP Catalyst H+ or OH- (Residual Acid/Base) Catalyst->PAP PAP->APAP Acetylation (Requires Anhydride) Acetic Acetic Acid

Caption: Hydrolysis is reversible. Residual acid/base acts as a catalyst, reverting your product to PAP if drying is inefficient.

Corrective Action:

  • Neutralization: Ensure the final wash water is pH neutral (pH 6.5 - 7.5).

  • Drying: Dry under vacuum at 60°C. Avoid prolonged exposure to heat if moisture is present.

Module 4: Analytical Validation (FAQ)

Q: How do I accurately quantify PAP at 50 ppm? A: Standard UV spectrophotometry is insufficient due to overlap. You must use HPLC .

  • Column: C8 or C18 (e.g., 4.6 mm x 25 cm).

  • Mobile Phase: Methanol:Water (25:75) containing a modifier (e.g., 0.05 M Potassium Phosphate buffer) to stabilize the ionizable amine group on PAP.

  • Detection: 225 nm (PAP absorbs strongly here).

Q: Why does my "pure" product turn pink on the shelf? A: This is "delayed oxidation." You likely have trace PAP (< 50 ppm) and residual moisture. The PAP is slowly oxidizing to quinone imine.

  • Fix: Improve the "Displacement Wash" in Module 1 and ensure drying brings moisture content < 0.5%.

Q: Can I use column chromatography? A: For small-scale R&D (< 5g), yes. Flash chromatography with Ethyl Acetate/Hexane is effective. However, for scale-up (> 100g), recrystallization (Module 1) is the only economically viable and GMP-compliant method.

Data Summary: Purification Efficiency
MethodTarget ImpurityEfficiencyScale Suitability
Aqueous Recrystallization Bulk PAPHigh (90-95% removal per pass)Industrial / Prep
Activated Carbon Color Bodies / Trace OrganicsModerate (Polishing only)All Scales
Sodium Dithionite Oxidized PAP (Pink Color)Very High (Chemical Reduction)All Scales
Alumina Filtration Trace PAPLow (High product loss)R&D Only
References
  • United States Pharmacopeia (USP). (2023). Monograph: Acetaminophen. USP-NF.

  • Granberg, R. A., & Rasmuson, A. C. (1999). Solubility of Paracetamol in Pure Solvents. Journal of Chemical & Engineering Data, 44(6), 1391–1395.

  • Nagy, Z. K., et al. (2008). Model-based control of a cooling crystallizer for the production of paracetamol. Chemical Engineering Research and Design.

  • PubChem. (n.d.). 4-Aminophenol Compound Summary. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: N-Isopropylacetamide (NIPA) Synthesis Optimization

The following technical guide addresses the temperature optimization for N-isopropylacetamide (NIPA) synthesis. Subject: Temperature Control Protocols for N-Isopropylacetamide Formation ID: NIPA-OPT-T-2026 Applicability:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the temperature optimization for N-isopropylacetamide (NIPA) synthesis.

Subject: Temperature Control Protocols for N-Isopropylacetamide Formation ID: NIPA-OPT-T-2026 Applicability: Organic Synthesis, Process Chemistry, Polymer Precursor Synthesis Status: Active

Executive Summary & Core Directives

Distinction Alert: Ensure you are synthesizing N-isopropylacetamide (NIPA) [CAS: 1118-69-0], the saturated amide (typically a liquid at room temperature), and not N-isopropylacrylamide (NIPAM) , the solid thermo-responsive monomer. While synthesis routes are chemically similar, thermal management during workup differs significantly.

Temperature is the single most critical variable in NIPA synthesis due to the extreme volatility of the amine precursor.

  • The Trap: Isopropylamine boils at 32.4°C .

  • The Risk: Standard exothermic acylation can flash-boil the amine, altering stoichiometry and creating hazardous pressure spikes.

  • The Solution: A dual-phase thermal protocol (Cryogenic Addition

    
     Ambient Completion).
    

Critical Thermal Thresholds

The following data governs the experimental design. Violating the "Upper Limit" during the addition phase is the primary cause of yield loss.

ComponentRoleMelting PointBoiling PointThermal Constraint
Isopropylamine Nucleophile-95°C32.4°C CRITICAL: Keep reaction < 10°C during addition.
Acetic Anhydride Electrophile-73°C139°CReacts exothermically; acts as heat source.
Acetyl Chloride Electrophile (Alt)-112°C52°CViolent exotherm; requires strict -10°C to 0°C control.
N-Isopropylacetamide Product< 20°C (Liquid)206°CStable. Purify via vacuum distillation.

Synthesis Protocols & Temperature Logic

Method A: Direct Acylation (The "Cold-Finger" Protocol)

Best for: High purity, laboratory scale, standard drug development workflows. Mechanism: Nucleophilic acyl substitution.

Phase 1: The Kinetic Control Zone (0°C – 10°C)

Objective: Suppress amine vaporization while managing the enthalpy of reaction (


).
  • Setup: Charge a 3-neck round bottom flask with Isopropylamine (1.0 eq) and dry Dichloromethane (DCM) or Toluene (Solvent volume ~5-10x amine volume).

  • Thermal Lock: Submerge the flask in an ice/salt bath or cryostat. Allow internal temperature to reach 0°C .

  • Addition: Add Acetic Anhydride (1.1 eq) dropwise.

    • Monitor: Use an internal thermometer.

    • Rule: Stop addition if internal temp rises above 10°C . Wait for it to cool to 2°C before resuming.

    • Why: Above 10°C, local hot spots exceed 32°C (Isopropylamine BP), ejecting the amine into the headspace/condenser, effectively lowering your equivalents and ruining the yield.

Phase 2: The Thermodynamic Completion Zone (20°C – 25°C)

Objective: Drive the equilibrium to completion.

  • Ramp: Once addition is complete, remove the cooling bath.

  • Equilibration: Allow the mixture to warm to Room Temperature (20–25°C) naturally.

  • Duration: Stir for 2–4 hours.

    • Why: The reaction rate constant (

      
      ) increases with temperature (Arrhenius equation). Room temperature provides sufficient energy to convert the remaining ~5% of sterically hindered species without degrading the product.
      
Workflow Visualization

NIPA_Synthesis cluster_0 Phase 1: Kinetic Control cluster_1 Phase 2: Thermodynamic Completion Start Start: Isopropylamine + Solvent Cool Cool to 0°C Start->Cool Add Dropwise Addition of Acetic Anhydride Cool->Add Check Temp > 10°C? Add->Check Pause PAUSE Addition Wait for T < 2°C Check->Pause Yes (Risk of Boiling) Warm Warm to 20-25°C Check->Warm No (Addition Complete) Pause->Check Stir Stir 2-4 Hours Warm->Stir Finish Proceed to Workup (Distillation) Stir->Finish

Caption: Logic flow for controlling exotherms during N-isopropylacetamide synthesis. Note the critical loop at the addition phase.

Method B: The Ritter Reaction (High Temperature Route)

Best for: Industrial scale, avoiding acyl chlorides/anhydrides, using cheaper feedstocks. Mechanism: Carbocation attack on nitrile.

  • Reagents: Isopropyl Alcohol + Acetonitrile + Sulfuric Acid.

  • Temperature Strategy:

    • Activation: Requires 60°C – 80°C .

    • Why: Isopropyl alcohol must be protonated and dehydrated to form a secondary carbocation. This step has a high activation energy barrier compared to simple acylation. The nitrile (acetonitrile) is a weak nucleophile and requires the carbocation to be fully formed.

    • Caution: This route is not suitable if you lack pressure-rated vessels or efficient reflux condensers, as Acetonitrile (BP 82°C) and Isopropanol (BP 82°C) are being heated near their limits.

Purification & Isolation (The "Work-up")

Since N-isopropylacetamide is a liquid at room temperature (unlike its solid cousin NIPAM), crystallization is rarely the primary purification method unless you have access to -20°C freezers and specific solvent systems (e.g., Hexane/Toluene).

Recommended Optimization: Vacuum Distillation.

  • Atmospheric BP: ~206°C (Risk of thermal degradation/oxidation).

  • Optimized Protocol: Distill under reduced pressure (e.g., 10-20 mmHg).

  • Target: Collect fraction boiling at 85-90°C @ 15 mmHg .

Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/brown. What happened?

  • Diagnosis: Thermal oxidation.

  • Cause: You likely allowed the exotherm to spike >40°C during addition, or the distillation bath was too hot (>150°C).

  • Fix: Maintain strict <10°C control during addition. Use nitrogen blanketing.

Q2: I have low yield, and the smell of amine is strong in the lab.

  • Diagnosis: "Flash-off" of Isopropylamine.

  • Cause: The internal temperature exceeded 32°C. The amine boiled out of the flask before reacting.

  • Fix: Use a cooling bath (Ice/NaCl) and slow the addition rate. Ensure your condenser is running very cold (glycol chiller recommended).

Q3: Can I recrystallize N-isopropylacetamide?

  • Technical Insight: While technically possible, it is difficult because the Melting Point is near or below ambient temperature.

  • Alternative: If you absolutely require a solid, you must cool the mixture to -20°C or lower in a non-polar solvent like Hexane. However, vacuum distillation is the industry standard for the saturated amide.

Q4: I am actually trying to make the polymer monomer (NIPAM). Does this guide apply?

  • Clarification: The synthesis thermodynamics (Amine + Acid Chloride) are identical. However, the workup differs. NIPAM is a solid (MP 60-63°C).

  • NIPAM Specifics: For NIPAM, do not distill (it will polymerize). Instead, recrystallize from Hexane/Toluene at 60°C

    
     RT.
    

References

  • Physical Properties: TCI Chemicals. Product Specification: N-Isopropylacetamide (CAS 1118-69-0).[1][2][3][4] Retrieved from .

  • Safety Data: National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Isopropylamine.[5][6] Retrieved from .

  • Synthesis Mechanism (Acylation): Organic Syntheses, Coll. Vol. 1, p. 82 (1941); Vol. 3, p. 452 (1955). General acetylation of amines.
  • Synthesis Mechanism (Ritter): Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational text on high-temp nitrile-alcohol amide synthesis).
  • Distillation Data: PubChem. Compound Summary: N-Isopropylacetamide.[2][3][4] Retrieved from .

Sources

Optimization

preventing oxidation of the amino group in 2-(4-Aminophenoxy)-N-isopropylacetamide

Technical Support Center: Stability & Handling Guide Subject: Preventing Oxidation of 2-(4-Aminophenoxy)-N-isopropylacetamide Ticket ID: #OX-AMINE-442 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide Subject: Preventing Oxidation of 2-(4-Aminophenoxy)-N-isopropylacetamide Ticket ID: #OX-AMINE-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Browning" Phenomenon

User Issue: "My white solid turned brown/black after 24 hours," or "The solution developed a dark precipitate."

Root Cause: The molecule , 2-(4-Aminophenoxy)-N-isopropylacetamide , contains a primary aromatic amine (p-aniline moiety) substituted with an alkoxy group (the phenoxy ether linkage) at the para position.

While standard anilines are air-sensitive, the oxygen atom in the para position acts as a powerful Electron Donating Group (EDG) via resonance. This significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrogen lone pair, making it exceptionally nucleophilic and hypersensitive to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Result: The amine rapidly oxidizes to a quinone imine species, which then undergoes radical coupling to form azo-dimers and complex polymers (similar to melanin or polyaniline formation). This is what causes the irreversible color change.

Mechanism of Degradation

To prevent the issue, you must understand the pathway. The degradation is not a simple reaction; it is a radical cascade.

OxidationCascade Start Free Amine (Colorless) Radical Radical Cation (Reactive Intermediate) Start->Radical O2 / Light (-e-) Quinone Quinone Imine (Electrophile) Radical->Quinone -H+ / -e- Polymer Oligomers/Polymers (Brown/Black Sludge) Radical->Polymer Radical Coupling Quinone->Polymer Michael Addition

Figure 1: The oxidation cascade of p-alkoxyanilines. Note that once the Radical Cation forms, polymerization is rapid and irreversible.

Troubleshooting & Protocols (SOPs)

Scenario A: Long-Term Storage of the Solid

The Problem: You synthesized the compound, dried it, and it degraded in the vial. The Fix: Protonation (Salt Formation). Oxidation requires the lone pair of electrons on the nitrogen. By reacting the amine with an acid, you "lock" these electrons in an N-H bond (ammonium salt), rendering them chemically inert to oxygen.

Protocol: Preparation of the Hydrochloride Salt

  • Dissolution: Dissolve 1.0 eq of the free amine in anhydrous Ethanol or Ethyl Acetate (degassed).

  • Acidification: At 0°C, add 1.05 eq of HCl (e.g., 1M in Diethyl Ether or 1.25M in Ethanol).

    • Why? Slight excess ensures complete protonation.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Isolation: Filter under Argon. Wash with cold, dry ether.

  • Storage: Store the salt in amber glass at -20°C.

Validation: Compare the NMR of the free base vs. the salt. The salt will show a downfield shift of the aromatic protons ortho to the nitrogen, confirming the removal of electron density from the ring.

Scenario B: Handling Solutions (Synthesis or Analysis)

The Problem: The solution turns yellow/brown during HPLC sample prep or biological assay formulation. The Fix: Sacrificial Antioxidants & pH Control.

Antioxidant Selection Guide Use this table to select the correct stabilizer for your solvent system.

Solvent SystemRecommended AntioxidantConcentrationMechanism of Action
Aqueous (pH < 7) Ascorbic Acid (Vitamin C)0.1% - 0.5% (w/v)Reduces radical cations back to amine.
Aqueous (pH > 7) Sodium Metabisulfite (

)
0.1% (w/v)Scavenges dissolved oxygen directly.
Organic (MeOH/ACN) BHT (Butylated hydroxytoluene)0.05% (w/v)Radical scavenger (terminates chain reaction).
DMSO Stocks DTT (Dithiothreitol)1 - 5 mMPrevents oxidative coupling; keeps thiols reduced (if biological).

Protocol: The "Degas-Then-Dissolve" Method Never dissolve the solid before removing oxygen from the solvent.

  • Sparge: Bubble high-purity Argon or Nitrogen through the pure solvent for 15 minutes before adding the compound.

  • Add: Introduce the solid amine to the degassed solvent under an inert blanket.

  • Seal: Use septum caps immediately.

Frequently Asked Questions (FAQs)

Q1: Can I use a rotary evaporator to dry this compound? A: Proceed with extreme caution. The combination of heat (>40°C) and air exposure in a rotovap flask is the perfect storm for oxidation.

  • Recommendation: Acidify to the salt before concentrating. If you must isolate the free base, use a high-vacuum manifold (Schlenk line) with a liquid nitrogen trap, ensuring the system is backfilled with Argon, not air.

Q2: Why does the color change happen faster in basic solution? A: In acidic conditions, the amine exists as the ammonium ion (


), which is oxidation-resistant. In basic conditions, the equilibrium shifts to the free amine (

), which exposes the lone pair electrons to oxygen.
  • Rule of Thumb: Keep formulation pH < 6.0 whenever possible.

Q3: Is the brown impurity toxic? A: Likely, yes. Quinone imines are electrophilic Michael acceptors that can alkylate DNA and proteins. Do not use degraded batches for biological assays; the toxicity data will be confounded by the oxidation byproducts.

Decision Logic for Stabilization

Use this flow chart to determine the correct handling procedure for your specific stage of research.

StabilizationLogic Start Current State of Material State Solid or Solution? Start->State Solid Solid Form State->Solid Dry Powder Solution Solution Form State->Solution Dissolved SaltCheck Is it a Salt (HCl)? Solid->SaltCheck MakeSalt ACTION: Convert to HCl Salt SaltCheck->MakeSalt No (Free Base) StoreCold Store: -20°C, Amber Vial, Argon SaltCheck->StoreCold Yes MakeSalt->StoreCold SolventCheck Aqueous or Organic? Solution->SolventCheck AqAction Add Ascorbic Acid + Sparge N2 SolventCheck->AqAction Water/Buffer OrgAction Add BHT + Sparge Argon SolventCheck->OrgAction DMSO/MeOH

Figure 2: Decision Matrix for stabilizing 2-(4-Aminophenoxy)-N-isopropylacetamide.

References

  • Mechanism of Aminophenol Oxidation

    • Nemes, C. et al. (2012).[1] "Investigation on redox mechanism of p-aminophenol in non-aqueous media." Electrochimica Acta. [1]

    • Key Insight: Confirms the formation of quinone imines and dimers via radical cation intermedi
  • Stability of Primary Aromatic Amines

    • Hoppe, M. et al. (2018). "Examining primary aromatic amines' stability in aqueous food simulants." Food Additives & Contaminants.

    • Key Insight: Establishes the critical role of pH and temperature in amine degrad
  • Handling Air-Sensitive Reagents

    • Aldrich Technical Bulletin AL-134.[2] "Handling Air-Sensitive Reagents." Sigma-Aldrich.

    • Key Insight: Standard protocols for inert gas sparging and syringe transfer.[3]

  • Salt Formation Strategy: Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Key Insight: Authoritative guide on using HCl salts to increase the chemical stability of weak bases like anilines.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Aminophenoxy)-N-isopropylacetamide and its Analytical Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, a comprehensive understanding of a molecule's behavior under various analytical conditions is paramount for robust method development and structural elucidation. This guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 2-(4-Aminophenoxy)-N-isopropylacetamide, a compound of interest in pharmaceutical and chemical research. Beyond a singular focus on mass spectrometry, we will objectively compare this technique with alternative analytical methodologies, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data and detailed experimental protocols to guide your analytical strategy.

The Subject Molecule: 2-(4-Aminophenoxy)-N-isopropylacetamide

Before delving into its analytical characteristics, it is crucial to understand the structural features of 2-(4-Aminophenoxy)-N-isopropylacetamide that dictate its fragmentation behavior and chromatographic retention.

Chemical Structure:

Molecular Formula: C₁₁H₁₆N₂O₂

Molecular Weight: 208.26 g/mol

The molecule possesses several key functional groups that influence its analysis: a secondary amide, an ether linkage, a primary aromatic amine, and an isopropyl group. The interplay of these groups under ionization and fragmentation conditions forms the basis of its mass spectrometric fingerprint.

Mass Spectrometry Fragmentation Analysis

While no public library mass spectrum for 2-(4-Aminophenoxy)-N-isopropylacetamide is readily available, we can predict its fragmentation pattern under Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID) based on established fragmentation rules for similar structures. ESI is the preferred ionization technique for this molecule due to its polarity, which will likely lead to the formation of a protonated molecular ion, [M+H]⁺, at m/z 209.2.[1]

Predicted ESI-MS/MS Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of 2-(4-Aminophenoxy)-N-isopropylacetamide is anticipated to proceed through several key pathways, primarily involving the cleavage of the amide and ether bonds, as well as rearrangements.

Diagram of Predicted Fragmentation Pathways:

fragmentation_pathway M [M+H]⁺ m/z 209.2 F1 m/z 152.1 [H₂N-Ph-O-CH₂-C=O]⁺ M->F1 Loss of Isopropylamine (C₃H₉N) F3 m/z 102.1 [CH₃-CH(CH₃)-NH-C=O]⁺ M->F3 Cleavage of C-O bond F2 m/z 108.1 [H₂N-Ph-O]⁺ F1->F2 Loss of Ketene (C₂H₂O) F4 m/z 60.1 [CH₃-CH(CH₃)-NH₂]⁺ F3->F4 Loss of CO

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(4-Aminophenoxy)-N-isopropylacetamide.

Explanation of Key Fragmentation Pathways:

  • Loss of Isopropylamine: A primary fragmentation route is the cleavage of the amide bond, leading to the loss of a neutral isopropylamine molecule (59.11 u). This would result in a prominent fragment ion at m/z 152.1 , corresponding to the [2-(4-aminophenoxy)acetyl]⁺ cation. This type of cleavage is common for N-substituted amides.[2]

  • Ether Bond Cleavage: Subsequent fragmentation of the m/z 152.1 ion can occur through the loss of a ketene molecule (CH₂=C=O, 42.04 u), yielding a fragment at m/z 108.1 . This ion corresponds to the protonated 4-aminophenol moiety.

  • Amide Bond Cleavage (alternative): Another likely fragmentation pathway involves the cleavage of the ether linkage. This would result in the formation of an ion at m/z 102.1 , representing the protonated N-isopropylacetamide fragment.

  • Loss of Carbon Monoxide: The N-isopropylacetamide fragment (m/z 102.1) can further lose a neutral carbon monoxide molecule (28.01 u) to produce an ion at m/z 60.1 , corresponding to the protonated isopropylamine.

These predicted fragmentation patterns provide a basis for the identification and structural confirmation of 2-(4-Aminophenoxy)-N-isopropylacetamide in complex matrices.

Comparison with Alternative Analytical Methods

While mass spectrometry provides unparalleled structural information, other analytical techniques offer advantages in terms of cost, simplicity, and throughput for quantitative analysis. Here, we compare mass spectrometry with HPLC-UV and GC-MS.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation by chromatography followed by mass-to-charge ratio analysis of ions.Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.Separation of volatile compounds followed by mass-to-charge ratio analysis.
Selectivity Very High (based on precursor and product ions).Moderate to High (dependent on chromatographic resolution and UV spectrum).High (based on retention time and mass spectrum).
Sensitivity Very High (pg to fg range).Moderate (ng to µg range).High (pg to ng range).
Structural Information Excellent (detailed fragmentation patterns).Limited (UV spectrum provides some information).Good (EI fragmentation patterns can be library-matched).
Sample Preparation Often requires simple filtration and dilution.Similar to LC-MS/MS.May require derivatization to improve volatility and thermal stability.[3]
Cost High.Low to Moderate.Moderate.
Throughput Moderate.High.Moderate.

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Objective: To identify and quantify 2-(4-Aminophenoxy)-N-isopropylacetamide and confirm its structure via fragmentation analysis.

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Workflow Diagram:

lc_ms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection C18_Column C18_Column Injection->C18_Column ESI ESI C18_Column->ESI Precursor_Selection Precursor_Selection ESI->Precursor_Selection CID CID Precursor_Selection->CID Product_Ion_Scan Product_Ion_Scan CID->Product_Ion_Scan Data_Analysis Data_Analysis Product_Ion_Scan->Data_Analysis Data Analysis

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create calibration standards.

    • Filter the final solutions through a 0.22 µm syringe filter.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification (e.g., monitoring the transition 209.2 -> 152.1) and product ion scan for structural confirmation.

    • Collision Gas: Argon.

    • Collision Energy: Optimize to achieve the desired fragmentation.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify 2-(4-Aminophenoxy)-N-isopropylacetamide in a sample.

Instrumentation: A standard HPLC system with a UV-Vis detector.

Workflow Diagram:

hplc_uv_workflow cluster_prep Sample Preparation cluster_lc LC Separation Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection C18_Column C18_Column Injection->C18_Column UV_Detector UV_Detector C18_Column->UV_Detector Data_Analysis Data_Analysis UV_Detector->Data_Analysis Data Analysis

Caption: Workflow for HPLC-UV analysis.

Step-by-Step Protocol:

  • Sample Preparation: Same as for LC-MS/MS.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer (e.g., phosphate buffer at pH 7). The exact composition should be optimized for good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at the wavelength of maximum absorbance for the compound (to be determined by a UV scan, likely around 240 nm and 290 nm due to the aminophenoxy chromophore).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 2-(4-Aminophenoxy)-N-isopropylacetamide, particularly in volatile or semi-volatile matrices.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Workflow Diagram:

gc_ms_workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Sample Sample Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization Injection Injection Derivatization->Injection GC_Column GC_Column Injection->GC_Column EI_Source EI_Source GC_Column->EI_Source Mass_Analyzer Mass_Analyzer EI_Source->Mass_Analyzer Data_Analysis Data_Analysis Mass_Analyzer->Data_Analysis Data Analysis

Sources

Comparative

A Comparative Guide to the Elemental Analysis and Purity Verification of Aminophenoxy Acetamides

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock of reliable and reproducible research. Aminophenoxy acetamides, a scaffold of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous characterization of novel chemical entities is the bedrock of reliable and reproducible research. Aminophenoxy acetamides, a scaffold of interest in medicinal chemistry, require rigorous analytical scrutiny to establish their elemental composition and purity profile. This guide provides an in-depth comparison of essential analytical techniques, grounded in scientific principles and supported by experimental data, to ensure the integrity of these compounds from discovery to preclinical evaluation.

The Critical Role of Purity and Elemental Composition

The biological activity and safety of any potential drug candidate are intrinsically linked to its chemical identity and purity. For aminophenoxy acetamides, even minor impurities arising from synthesis or degradation can significantly alter their pharmacological and toxicological profiles. Therefore, a multi-faceted analytical approach is not just a regulatory requirement but a scientific necessity. This guide will navigate the key analytical methodologies, offering insights into their principles, applications, and comparative performance.

I. Elemental Analysis: The Fundamental Verification

Elemental analysis, specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis, provides the foundational data to confirm the empirical formula of a newly synthesized aminophenoxy acetamide.[1] This technique is a quantitative measure of the mass percentages of these elements in a pure sample.[2]

The principle of modern elemental analyzers is based on the complete combustion of the sample in an oxygen-rich environment.[1][3] The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a thermal conductivity detector (TCD). The entire process is automated, providing rapid and precise results from a small amount of sample.[4]

Why This Is a Critical First Step: Discrepancies between the experimentally determined elemental composition and the calculated values for the expected molecular formula are a clear indication of impurities, residual solvents, or an incorrect structural assignment. This fundamental check validates the success of the synthesis and the purity of the isolated compound before more complex and time-consuming analyses are undertaken.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the dried aminophenoxy acetamide sample into a tin capsule using a microbalance.[1]

  • Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

  • Combustion: The sample is introduced into a high-temperature furnace (typically ~900-1000 °C) where it undergoes complete combustion in a stream of pure oxygen.[4]

  • Reduction and Separation: The combustion gases pass through a reduction tube to convert nitrogen oxides to N₂. The mixture of CO₂, H₂O, N₂, and SO₂ is then separated using a chromatographic column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), and the resulting signal is proportional to the concentration of each element.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample. The results should be within ±0.4% of the calculated theoretical values.

II. Purity Verification: A Chromatographic and Spectroscopic Approach

While elemental analysis confirms the bulk composition, it does not provide information about the nature and quantity of individual impurities. For this, a combination of chromatographic and spectroscopic techniques is essential.

A. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally unstable compounds like aminophenoxy acetamides.[5][6] A well-developed and validated HPLC method is a cornerstone for ensuring the quality of active pharmaceutical ingredients (APIs).[7]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: For aminophenoxy acetamides, which are moderately polar, reversed-phase HPLC is the method of choice. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This allows for the effective separation of the main compound from both more polar and less polar impurities.

  • Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the elution of all potential impurities with good peak shape in a reasonable timeframe.

  • UV Detection: The aromatic nature of aminophenoxy acetamides makes them amenable to UV detection. The selection of an appropriate wavelength, often the λmax of the parent compound, ensures high sensitivity for the main peak and related impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Aminophenoxy Acetamide Sample Dilute Dissolve and Dilute in Mobile Phase Sample->Dilute Standard Prepare Reference Standard Solution Standard->Dilute Inject Inject into HPLC System Dilute->Inject Filtered Sample Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (acetonitrile). Degas both solvents.

  • Standard Solution: Accurately weigh and dissolve the aminophenoxy acetamide reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at the λmax of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might run from 5% to 95% Mobile Phase B over 20 minutes.

  • Analysis: Inject the blank (mobile phase), followed by the standard solution and then the sample solution.

  • Calculation: Calculate the purity by the area percent method:

    • % Purity = (Area of main peak / Sum of all peak areas) x 100

B. Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

When unknown peaks are detected in the HPLC chromatogram, LC-MS is the technique of choice for their identification.[8] It couples the separation power of LC with the mass-analyzing capabilities of a mass spectrometer, providing molecular weight information for each impurity. This is crucial for impurity profiling and understanding degradation pathways.[9]

Why LC-MS is Essential: LC-MS can tentatively identify impurities by providing their molecular weight. Further fragmentation in MS/MS mode can yield structural information, which is invaluable for identifying process-related impurities or degradation products.[10]

C. Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is primarily used to identify and quantify volatile and semi-volatile impurities, such as residual solvents from the synthesis.[11] Since aminophenoxy acetamides are generally non-volatile, GC is not suitable for analyzing the parent compound but is essential for controlling volatile organic impurities.[12]

The Rationale for a Separate GC Analysis: Regulatory guidelines strictly limit the presence of residual solvents in pharmaceutical substances due to their potential toxicity. Headspace GC-MS is a highly sensitive and specific method for this purpose, where the volatile solvents are sampled from the headspace above the sample, avoiding interference from the non-volatile API.[13]

D. Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantitative Purity

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[14] For aminophenoxy acetamides, ¹H and ¹³C NMR spectra confirm the connectivity of atoms and the overall structure. Beyond structural confirmation, quantitative NMR (qNMR) is emerging as a powerful primary method for purity assessment.[11][15]

The qNMR Advantage: Unlike chromatographic methods that rely on the response factor of impurities (which are often unknown), qNMR provides a direct measurement of purity against a certified internal standard.[11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate and precise determination of the absolute purity of the aminophenoxy acetamide.[15] This makes qNMR an excellent orthogonal technique to HPLC.

E. Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16] For aminophenoxy acetamides, the FTIR spectrum will show characteristic absorption bands for the N-H stretch of the amine and amide, the C=O stretch of the amide, and the C-O stretch of the ether linkage, providing a unique molecular fingerprint.[16] While not a quantitative purity method, it is an excellent tool for confirming the identity of the synthesized compound.

III. Comparative Analysis of Key Techniques

The choice of analytical technique depends on the specific question being addressed. The following table provides a comparative overview of the primary methods used for purity verification.

Technique Primary Application Strengths Limitations
HPLC-UV Quantitative purity assessment and impurity profiling.[5]High resolution, sensitive, robust, widely applicable to non-volatile compounds.[6][7]Requires reference standards for accurate quantification of impurities, may not detect non-UV active compounds.
LC-MS Identification of unknown impurities and degradation products.[8]Provides molecular weight information, highly sensitive, structural elucidation with MS/MS.[10]Quantification can be complex, response can vary significantly between compounds.
GC-MS Quantification of volatile impurities (e.g., residual solvents).[11]Excellent for volatile compounds, highly sensitive and specific.[13]Not suitable for non-volatile or thermally labile compounds like the parent API.[12]
qNMR Absolute quantitative purity determination and structural confirmation.[11]Primary analytical method, does not require reference standards for each impurity, provides structural information.[15]Lower sensitivity compared to chromatographic methods, requires more sample, higher instrument cost.
FTIR Functional group identification and compound identity confirmation.[16]Rapid, non-destructive, provides a unique molecular fingerprint.Not a quantitative method for purity, limited information on the nature of impurities.

IV. Forced Degradation Studies: Predicting Stability

To develop a truly robust, stability-indicating analytical method, forced degradation studies are essential.[16] These studies involve subjecting the aminophenoxy acetamide to harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[16] The analytical method (typically HPLC) must then be able to separate these degradation products from the parent peak and from each other.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API Aminophenoxy Acetamide API Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo HPLC Analyze Stressed Samples by HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC PeakPurity Assess Peak Purity of API HPLC->PeakPurity Identify Identify Degradants by LC-MS HPLC->Identify

Why This is a Trust-Building Step: A method that can successfully resolve all degradation products is termed "stability-indicating." This provides confidence that the method can accurately measure the purity of the drug substance over time and under various storage conditions, ensuring that any degradation is detected.

Conclusion

The elemental analysis and purity verification of aminophenoxy acetamides is a comprehensive process that relies on the synergistic use of multiple analytical techniques. Elemental analysis provides the initial confirmation of the empirical formula. HPLC serves as the workhorse for routine purity testing, while LC-MS and GC-MS are indispensable for identifying unknown and volatile impurities, respectively. Quantitative NMR offers a powerful orthogonal method for absolute purity determination, and FTIR provides rapid confirmation of the compound's identity. By understanding the principles, strengths, and limitations of each technique, researchers can design a robust analytical strategy that ensures the quality and integrity of their compounds, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved February 15, 2026, from [Link]

  • CHIMIA. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved February 15, 2026, from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?[Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved February 15, 2026, from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved February 15, 2026, from [Link]

  • USP. (n.d.). Acetaminophen. Retrieved February 15, 2026, from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved February 15, 2026, from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • RSC Publishing. (2002). FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. [Link]

  • SciSpace. (n.d.). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved February 15, 2026, from [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?[Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, March 14). A review on analytical method validation and its regulatory perspectives. [Link]

  • ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • ResearchGate. (2017, March 31). APPLICATION OF LIQUID CHROMATOGRAPHY COUPLED WITH MASS SPECTROMETRY IN THE IMPURITY PROFILING OF DRUG SUBSTANCES AND PRODUCTS. [Link]

Sources

Validation

Structural Characterization of 2-(4-Aminophenoxy)-N-isopropylacetamide Isomers

Executive Summary In the development of analgesic and anti-inflammatory pharmacophores, 2-(4-Aminophenoxy)-N-isopropylacetamide represents a critical structural scaffold. Its efficacy and safety profile depend heavily on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of analgesic and anti-inflammatory pharmacophores, 2-(4-Aminophenoxy)-N-isopropylacetamide represents a critical structural scaffold. Its efficacy and safety profile depend heavily on its regiochemical purity. During synthesis—typically involving the nucleophilic substitution of 2-chloro-N-isopropylacetamide with 4-aminophenol—thermodynamic and kinetic factors can yield positional isomers (ortho- and meta-aminophenoxy derivatives) or alkyl-chain isomers (N-propyl analogs).

This guide provides a rigorous technical framework for distinguishing the target para-isomer (4-amino) from its ortho (2-amino) and meta (3-amino) regioisomers, as well as the N-propyl chain isomer. We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by HPLC and IR methodologies.

Structural Analysis & Isomer Landscape

The target molecule consists of an acetamide core flanked by an N-isopropyl group and a 4-aminophenoxy moiety. Structural characterization must resolve two primary isomerism types:

  • Regioisomerism (Aromatic Substitution): The position of the amino group (-NH2) relative to the ether linkage (-O-) on the benzene ring.

    • Target: para (1,4-substitution).

    • Impurities: ortho (1,2-substitution) and meta (1,3-substitution).

  • Chain Isomerism (Amide N-Substituent): The branching of the propyl group.[1]

    • Target: N-isopropyl (branched).

    • Impurity: N-propyl (linear).

Comparison Workflow

The following diagram outlines the logical flow for isolating and identifying the correct isomer.

CharacterizationWorkflow Start Crude Reaction Mixture HPLC HPLC Separation (C18 Column, Gradient Elution) Start->HPLC Isolate Isolate Major Peak HPLC->Isolate NMR_H1 1H NMR Analysis (DMSO-d6) Isolate->NMR_H1 Decision_Alkyl Check Alkyl Region (1.0 - 4.0 ppm) NMR_H1->Decision_Alkyl Decision_Arom Check Aromatic Region (6.0 - 7.0 ppm) NMR_H1->Decision_Arom Res_Iso Septet + Doublet (Isopropyl Confirmed) Decision_Alkyl->Res_Iso Septet Res_Prop Triplet + Multiplet (N-Propyl Impurity) Decision_Alkyl->Res_Prop Triplet Res_Para AA'BB' System (2 Doublets, 4-Isomer) Decision_Arom->Res_Para Symmetric Res_Ortho ABCD Multiplet (Complex, 2-Isomer) Decision_Arom->Res_Ortho Complex Final Structural Confirmation Res_Iso->Final Res_Para->Final

Figure 1: Decision logic for structural verification of 2-(4-Aminophenoxy)-N-isopropylacetamide.

Experimental Protocols

Synthesis Context (Source of Isomers)
  • Reaction: 4-Aminophenol + 2-Chloro-N-isopropylacetamide

    
     Product.
    
  • Causality: The use of impure aminophenol starting material (containing 2- or 3-aminophenol) leads to regioisomers. Use of N-propylamine instead of isopropylamine in the precursor synthesis leads to the chain isomer.

Nuclear Magnetic Resonance (NMR) Protocol

Objective: Definitive structural assignment.

  • Solvent: DMSO-d6 is preferred over CDCl3 due to the polarity of the amide and amine groups, ensuring sharp peaks for exchangeable protons (-NH, -NH2).

  • Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.

  • Concentration: 10-15 mg in 0.6 mL solvent.

HPLC Separation Protocol

Objective: Quantify isomeric purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic absorption).

Comparative Data Analysis

1H NMR: Distinguishing the Isomers

The most distinct differences appear in the Aliphatic Region (for N-alkyl isomers) and the Aromatic Region (for regioisomers).

Table 1: 1H NMR Chemical Shift Comparison (in DMSO-d6)
Proton GroupTarget: 4-Isomer (Para)Alternative: 2-Isomer (Ortho)Alternative: N-Propyl Isomer
Amide NH ~7.8 ppm (Broad d)~7.9 ppm (Broad t/d)~8.0 ppm (Broad t)
Aromatic Ring 6.45 (d), 6.68 (d) AA'BB' Pattern6.5 - 6.9 (m) ABCD Complex Multiplet6.45 (d), 6.68 (d)
-O-CH2-CO- ~4.25 ppm (s)~4.30 ppm (s)~4.25 ppm (s)
N-CH Group 3.85 ppm (Septet) J ≈ 6.6 Hz3.85 ppm (Septet)3.05 ppm (Quartet) -CH2-N-
Alkyl Chain 1.05 ppm (d, 6H) Isopropyl Methyls1.05 ppm (d, 6H)1.45 (m), 0.85 (t) Propyl CH2, CH3
-NH2 ~4.6 ppm (Broad s)~4.7 ppm (Broad s)~4.6 ppm (Broad s)

Analyst Note: The hallmark of the target molecule is the septet at ~3.85 ppm (confirming isopropyl) and the symmetric pair of doublets in the aromatic region (confirming para-substitution).

IR Spectroscopy: Substitution Patterns

While less specific than NMR, IR provides quick confirmation of the substitution pattern in the "fingerprint" and overtone regions.

  • Para-substituted (Target): Strong bending vibration ~800–850 cm⁻¹.

  • Ortho-substituted: Strong bending vibration ~735–770 cm⁻¹.

  • Meta-substituted: Strong bending vibrations ~690–710 cm⁻¹ and ~750–810 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M+): All isomers share the same molecular weight (MW = 208.26 g/mol for C11H16N2O2). MS alone cannot distinguish them.[2]

  • Fragmentation (MS/MS):

    • N-isopropyl: Loss of 43 Da (isopropyl radical).

    • N-propyl: Loss of 29 Da (ethyl) then 15 Da, or direct propyl loss.

Mechanistic Validation (Self-Validating Protocol)

To ensure the "Target" spectrum is not a coincidentally overlapping mixture, perform a D2O Shake Test :

  • Run standard 1H NMR in DMSO-d6.

  • Add 1-2 drops of D2O to the NMR tube and shake.

  • Observation: The signals at ~7.8 ppm (Amide NH) and ~4.6 ppm (Amine NH2) should disappear or diminish significantly due to deuterium exchange.

  • Validation: If the aromatic signals (6.45/6.68 ppm) remain unchanged in pattern (still AA'BB'), the carbon skeleton is confirmed as para-substituted.

ValidationLogic Step1 Sample in DMSO-d6 Step2 Add D2O Step1->Step2 Check Observe NH/NH2 Signals Step2->Check Result1 Signals Disappear (Confirmed Exchangeable) Check->Result1 Result2 Signals Persist (Non-Labile Impurity) Check->Result2

Figure 2: D2O exchange validation logic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Source for chemical shift estimations of acetamide and phenoxy derivatives).

  • PubChem. (2025). Compound Summary: 2-(4-aminophenoxy)-N-ethylacetamide. National Library of Medicine. Retrieved from [Link] (Analogous structure used for shift extrapolation).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for coupling constant analysis).

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis and 13C NMR Validation of 2-(4-Aminophenoxy)-N-isopropylacetamide

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, practical comparison for validating the synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide, a molecule of interest in medicinal chemistry, with a focus on the power and precision of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only detail a plausible synthetic route but also dissect the expected 13C NMR spectrum, providing the rationale for peak assignments and a framework for identifying potential impurities.

The Synthetic Pathway: A Williamson Ether Synthesis Approach

A reliable and well-established method for the synthesis of 2-(4-Aminophenoxy)-N-isopropylacetamide is the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, we will form the ether linkage by reacting 4-aminophenol with 2-chloro-N-isopropylacetamide.

The choice of reactants is strategic. 4-Aminophenol provides the aminophenoxy core, and its phenolic proton is sufficiently acidic to be deprotonated by a moderately strong base. 2-Chloro-N-isopropylacetamide serves as the electrophile, with a primary carbon attached to a good leaving group (chloride), which is ideal for an S(_N)2 reaction and minimizes the likelihood of competing elimination reactions.

cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Aminophenol 4-Aminophenol Williamson Ether Synthesis Williamson Ether Synthesis (Base, Solvent) 4-Aminophenol->Williamson Ether Synthesis 2-Chloro-N-isopropylacetamide 2-Chloro-N-isopropylacetamide 2-Chloro-N-isopropylacetamide->Williamson Ether Synthesis Target Molecule 2-(4-Aminophenoxy)-N-isopropylacetamide Williamson Ether Synthesis->Target Molecule

Figure 1: Synthetic pathway for 2-(4-Aminophenoxy)-N-isopropylacetamide.

Experimental Protocol: Synthesis
  • Deprotonation of 4-Aminophenol: To a solution of 4-aminophenol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K(_2)CO(_3), 1.5 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-aminophenoxide salt.

  • Nucleophilic Substitution: To the resulting suspension, add 2-chloro-N-isopropylacetamide (1.05 eq.). Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Validating the Product: The Decisive Role of 13C NMR

13C NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules as it provides information about the number of non-equivalent carbon atoms and their chemical environments. In a proton-decoupled 13C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak, making it a direct method for carbon skeleton analysis.

Predicted 13C NMR Spectrum of 2-(4-Aminophenoxy)-N-isopropylacetamide

The structure of 2-(4-Aminophenoxy)-N-isopropylacetamide possesses nine unique carbon environments, and therefore, we expect to see nine distinct signals in its 13C NMR spectrum. The predicted chemical shifts (in ppm, relative to TMS) are based on the known spectral data of 4-aminophenol, N-substituted acetamides, and established substituent effects.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C=O (Amide) ~168-172The carbonyl carbon of an amide typically resonates in this downfield region.
C-O (Aromatic) ~150-155This quaternary carbon is attached to an electronegative oxygen atom, causing a significant downfield shift.
C-N (Aromatic) ~140-145The carbon atom bearing the amino group is also shifted downfield, though to a lesser extent than the oxygen-bearing carbon.
CH (Aromatic, ortho to -O) ~116-120These carbons are shielded by the electron-donating effect of the ether oxygen.
CH (Aromatic, ortho to -N) ~115-119These carbons are shielded by the electron-donating amino group.
O-CH(_2) ~65-70This methylene carbon is deshielded by the adjacent ether oxygen.
CH (Isopropyl) ~41-45The methine carbon of the isopropyl group is deshielded by the adjacent nitrogen atom.
CH(_3) (Isopropyl) ~22-25The two methyl groups of the isopropyl moiety are equivalent and appear as a single peak in the aliphatic region.
CH(_3) (Amide) N/ANot present in the N-isopropylacetamide structure.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Comparative Analysis: Confirming Identity and Purity

A crucial aspect of synthesis validation is not just confirming the presence of the desired product but also ensuring the absence of significant impurities. 13C NMR is an excellent tool for this purpose.

Comparison with Starting Materials
  • 4-Aminophenol: The 13C NMR spectrum of 4-aminophenol exhibits four signals in the aromatic region. The presence of these signals in the product spectrum would indicate unreacted starting material. Specifically, the C-OH signal of 4-aminophenol appears around 153.7 ppm (in DMSO-d6), which might be close to the C-O signal of the product, but the other aromatic signals will be distinct.

  • 2-Chloro-N-isopropylacetamide: This starting material would show three distinct signals for the chloromethyl, isopropyl methine, and isopropyl methyl carbons. The chloromethyl carbon (CH(_2)Cl) would be expected in the range of 40-50 ppm. Its absence in the final product spectrum is a key indicator of a complete reaction.

Identification of Potential Side-Products

The Williamson ether synthesis, while generally robust, can be prone to side reactions.

  • C-Alkylation vs. O-Alkylation: While O-alkylation is the desired pathway, C-alkylation of the phenoxide at the positions ortho to the hydroxyl group can occur, leading to isomeric impurities. These isomers would have distinct 13C NMR spectra, with different chemical shifts for the aromatic carbons and the attached side chain.

  • Elimination Products: Although less likely with a primary alkyl halide, under strongly basic conditions or at elevated temperatures, some elimination of HCl from 2-chloro-N-isopropylacetamide could occur, leading to N-isopropylacrylamide. The vinylic carbons of this potential impurity would produce characteristic signals in the 120-140 ppm region of the 13C NMR spectrum.

cluster_synthesis Synthesis cluster_analysis 13C NMR Analysis cluster_comparison Comparison & Validation Crude Product Crude Product Mixture 13C NMR Acquire 13C NMR Spectrum Crude Product->13C NMR Predicted Spectrum Predicted Spectrum of Target Molecule 13C NMR->Predicted Spectrum Starting Material Spectra Spectra of Starting Materials 13C NMR->Starting Material Spectra Impurity Spectra Predicted Spectra of Potential Impurities 13C NMR->Impurity Spectra Validation Structure Validated Predicted Spectrum->Validation Further Purification Further Purification Required Starting Material Spectra->Further Purification Impurity Spectra->Further Purification

Figure 2: Workflow for the validation of 2-(4-Aminophenoxy)-N-isopropylacetamide synthesis via 13C NMR.

Experimental Protocol: 13C NMR Spectroscopy

Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 20-50 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: A common choice is deuterated chloroform (CDCl(_3)), as it is a good solvent for many organic compounds and its single carbon signal at ~77 ppm does not typically interfere with the signals of interest. Deuterated dimethyl sulfoxide (DMSO-d(_6)) is another option if solubility is an issue.

  • Filtration: To ensure a homogeneous solution and prevent signal broadening, it is good practice to filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition
  • Instrument: The 13C NMR spectrum should be acquired on a Fourier-transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Experiment Type: A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in single peaks for each unique carbon.

  • Key Parameters:

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is usually sufficient for qualitative analysis.

    • Spectral Width (sw): A spectral width of approximately 200-250 ppm is standard for 13C NMR to ensure all signals are captured.

By following this comprehensive guide, researchers can confidently synthesize and, most importantly, rigorously validate the structure and purity of 2-(4-Aminophenoxy)-N-isopropylacetamide using the precision and clarity of 13C NMR spectroscopy. This self-validating system of synthesis and characterization is essential for the integrity of any subsequent research and development.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • PubChem. 4-Aminophenol. [Link]

  • Biological Magnetic Resonance Bank. 4-Aminophenol. [Link]

  • Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. RSC Advances2020 , 10, 13586-13593. [Link]

  • University College London. Sample Preparation. [Link]

  • University of York. Preparing an NMR sample. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997, 62 (21), 7512–7515.
  • Fulmer, G. R.; Miller, A. J. M.; Sherden, N. H.; Gottlieb, H. E.; Nudelman, A.; Stoltz, B. M.; Bercaw, J. E.; Goldberg, K. I.

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